2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWOVHKZIWVRCY-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
This technical guide provides a comprehensive overview of the synthesis, molecular structure, and physicochemical properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique characteristics of pyrazole-based oximes.
Introduction
Heterocyclic compounds containing the pyrazole nucleus are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The incorporation of an oxime functional group can further enhance the pharmacological profile of these molecules, as oximes are known to exhibit a wide range of biological effects.[4][5] 2-(1H-Pyrazol-1-yl)benzaldehyde oxime combines these two important pharmacophores, making it a promising candidate for further investigation in drug discovery and a versatile ligand in coordination chemistry.[6][7]
This guide will delve into the synthetic pathways, detailed spectroscopic characterization, and predicted molecular geometry of this compound, providing a foundational understanding for future research and application.
Molecular Structure and Properties
The foundational precursor for our target molecule is 2-(1H-Pyrazol-1-yl)benzaldehyde. Key identifiers for this precursor are provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | |
| CAS Number | 138479-47-7 | |
| Appearance | Solid |
The structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is characterized by a benzaldehyde core with a pyrazole ring attached at the 2-position and an oxime functional group replacing the aldehyde's carbonyl oxygen.
Caption: Molecular structure of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
The presence of the pyrazole and oxime moieties suggests the potential for E/Z isomerism around the C=N bond of the oxime. The electronic properties of the molecule will be influenced by the aromatic systems of both the benzene and pyrazole rings.
Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The synthesis of the title compound is a straightforward oximation reaction starting from the commercially available 2-(1H-Pyrazol-1-yl)benzaldehyde.
Experimental Protocol: Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde
This protocol is based on established methods for the synthesis of oximes from aldehydes.[8][9][10]
Materials:
-
2-(1H-Pyrazol-1-yl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A weak base (e.g., sodium acetate, sodium carbonate, or pyridine)[11]
-
Ethanol or Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 2-(1H-Pyrazol-1-yl)benzaldehyde in a minimal amount of ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a weak base in a small amount of water or ethanol.[11] The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution with continuous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 1-4 hours), the reaction mixture is concentrated under reduced pressure to remove the alcohol solvent.[11]
-
Extraction: The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed by rotary evaporation to yield the crude product. The crude 2-(1H-Pyrazol-1-yl)benzaldehyde oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure product.
Caption: Experimental workflow for the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Spectroscopic Characterization
The structural elucidation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for the title compound is not available, the following sections detail the expected spectroscopic signatures based on the analysis of its precursor and related oxime compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the benzaldehyde and pyrazole rings, as well as the oxime proton. The chemical shifts will be influenced by the electronic environment of each proton.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | s | -CH=N- |
| ~7.9-7.4 | m | Aromatic protons (Benzene ring) |
| ~7.7 | d | Pyrazole H-5 |
| ~7.5 | d | Pyrazole H-3 |
| ~6.5 | t | Pyrazole H-4 |
| ~9.0 (broad) | s | N-OH |
Note: The chemical shift of the N-OH proton can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | -C=N- |
| ~141 | Pyrazole C-5 |
| ~135-125 | Aromatic Carbons (Benzene ring) |
| ~127 | Pyrazole C-3 |
| ~108 | Pyrazole C-4 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected IR Spectroscopic Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | O-H Stretch (Oxime) |
| ~3100 | Medium | C-H Stretch (Aromatic) |
| ~1640 | Medium | C=N Stretch (Oxime) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Rings) |
| ~950 | Strong | N-O Stretch |
The broad O-H stretching band is a characteristic feature of oximes and is due to hydrogen bonding. The C=N stretching frequency is also a key indicator of oxime formation.
Potential Applications
Given the known biological activities of pyrazole and oxime derivatives, 2-(1H-Pyrazol-1-yl)benzaldehyde oxime holds potential in several areas of research and development:
-
Drug Discovery: The compound could be screened for a variety of biological activities, including as an anticancer, antimicrobial, or anti-inflammatory agent.[2][4]
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxime group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.[6]
-
Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex heterocyclic systems.
Conclusion
This technical guide has provided a detailed theoretical framework for the synthesis, structure, and spectroscopic properties of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By leveraging established chemical principles and data from analogous compounds, a comprehensive profile of this novel molecule has been constructed. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the promising characteristics of this pyrazole-based oxime.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
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Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
- Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. (2010). Bioorganic & Medicinal Chemistry Letters, 20(16), 4766-4770.
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(Top left) Chemical structure of the oxime (LO) and (top right)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. (2023).
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Benzaldehyde, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5439.
- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1195-1198.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
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Benzaldehyde oxime. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial. (n.d.). KJS College. Retrieved February 15, 2026, from [Link]
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry.
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Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- An efficient one pot synthesis of oxime by classical method. (2020).
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Benzaldehyde, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules, 27(19), 6529.
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Benzaldehydeoxime - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
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Benzaldehyde Oxime. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Benzaldehyde, 4-hydroxy-, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
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Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Microwave synthesis method of benzaldehyde oxime compound. (2020).
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Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). Optics and Spectroscopy, 113(2), 180-186.
- High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2021). Physical Chemistry Chemical Physics, 23(14), 8549-8556.
- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2020).
- Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (2024).
- Preparation of oxime. (1969).
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2-(1H-pyrazol-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Benzaldehyde, 2-hydroxy-, oxime. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
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1H and 13C NMR spectral data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of the title compound, supported by detailed spectral interpretation, predictive analysis, and a robust experimental protocol for data acquisition. Our approach emphasizes the causality behind spectral features, ensuring a deep understanding of the molecule's electronic and structural characteristics.
Introduction and Molecular Structure
2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a heterocyclic compound featuring a benzaldehyde oxime scaffold substituted at the ortho position with a 1H-pyrazol-1-yl ring. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of pyrazole and oxime functionalities in pharmacologically active agents. Accurate structural confirmation via NMR is the cornerstone of its chemical characterization, providing unambiguous evidence of its identity and purity.
The structural complexity, arising from the close proximity of the two aromatic rings and the presence of the oxime group, gives rise to a nuanced NMR spectrum. Understanding the electronic interplay between the electron-withdrawing pyrazole ring and the oxime-substituted benzene ring is critical for accurate spectral assignment.
Below is the chemical structure with the IUPAC numbering convention that will be used for the assignment of NMR signals throughout this guide.
Caption: Structure and IUPAC numbering of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the pyrazole, benzene, and oxime protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to a higher ppm value) and electron-donating groups causing an upfield shift. The analysis was performed assuming a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding with the oxime proton.
Table 1: Predicted ¹H NMR Assignments for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| OH | ~11.3 | Singlet (broad) | - | The acidic proton of the oxime group is typically deshielded and appears as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen. Its chemical shift is highly dependent on solvent and concentration. |
| H7' | ~8.3 | Singlet | - | The imine proton is deshielded by the adjacent nitrogen and the aromatic ring, appearing as a sharp singlet. |
| H3 | ~8.2 | Doublet | J = 2.5 Hz | This pyrazole proton is adjacent to a nitrogen atom (N2), resulting in a significant downfield shift. It is coupled to H4, appearing as a doublet. |
| H6' | ~7.9 | Doublet of Doublets | J = 7.8, 1.5 Hz | This proton is ortho to the C=N-OH group and is deshielded. It shows ortho coupling to H5' and a smaller meta coupling to H4'. |
| H3' | ~7.8 | Doublet of Doublets | J = 7.8, 1.5 Hz | This proton is ortho to the pyrazole substituent. It exhibits ortho coupling to H4' and meta coupling to H5'. |
| H5 | ~7.7 | Doublet | J = 1.8 Hz | This pyrazole proton is adjacent to the point of attachment to the benzene ring (N1) and is coupled to H4, appearing as a doublet. |
| H4', H5' | ~7.5-7.6 | Multiplet | - | These two protons on the benzene ring are in a more complex region and are expected to overlap, showing complex splitting patterns (triplet-like or multiplet) due to coupling with their neighbors. |
| H4 | ~6.6 | Triplet (or dd) | J ≈ 2.2 Hz | This pyrazole proton is coupled to both H3 and H5, resulting in a triplet or a doublet of doublets with similar coupling constants. It is the most upfield of the pyrazole protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment and hybridization.
Table 2: Predicted ¹³C NMR Assignments for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7' | ~148 | The imine carbon of the oxime is significantly deshielded due to its sp² hybridization and direct attachment to nitrogen. |
| C3 | ~141 | This pyrazole carbon is adjacent to N2 and is the most deshielded of the pyrazole carbons. |
| C1' | ~138 | This is a quaternary carbon attached to the electronegative nitrogen of the pyrazole ring, resulting in a downfield shift. |
| C2' | ~133 | This is the second quaternary carbon on the benzene ring, attached to the oxime-bearing carbon (C7'). |
| C4', C5' | ~131, ~129 | These aromatic CH carbons are in the middle of the aromatic region. Their exact assignment would require 2D NMR techniques like HSQC/HMBC. |
| C6' | ~128 | Aromatic CH carbon. |
| C5 | ~127 | This pyrazole carbon is adjacent to N1. |
| C3' | ~125 | Aromatic CH carbon. |
| C4 | ~108 | This pyrazole carbon is situated between two CH groups and is the most upfield of the pyrazole carbons. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime and related small molecules.
Sample Preparation
-
Massing: Accurately weigh approximately 5-10 mg of the dried, purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the oxime -OH.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C) is common practice.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Caption: Experimental workflow for NMR analysis of small molecules.
Conclusion
The structural elucidation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime via ¹H and ¹³C NMR spectroscopy is a definitive analytical process. The predicted spectral data, based on established principles of chemical shifts and coupling constants, provides a robust framework for the empirical analysis of this compound. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-fidelity data, enabling unambiguous confirmation of the molecular structure. For absolute certainty in assignments, particularly for the closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a supplementary step.
References
-
Title: ¹³C NMR Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]
-
Title: ¹H NMR-Coupling Constants Source: Chemistry LibreTexts URL: [Link]
-
Title: Introduction to NMR Spectroscopy Source: University of California, Davis URL: [Link]
-
Title: Pyrazoles: A Review of Their Synthesis and Biological Activities Source: Molecules (MDPI) URL: [Link]
An In-Depth Technical Guide to the Solubility Profile of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for determining the solubility profile of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS Number: 138479-47-7), a heterocyclic compound with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to solubility determination.
Theoretical Framework: Understanding the Drivers of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution process occurs when the energy released from the favorable solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
Hansen Solubility Parameters (HSP): A Predictive Tool
A powerful predictive tool in solubility science is the concept of Hansen Solubility Parameters (HSP). Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2]. The central tenet of HSP is "like dissolves like"; a solute will have high solubility in a solvent with a similar HSP profile[3][4]. The closer the HSP values of the solute and solvent, the more likely they are to be miscible[5]. While experimental determination remains the gold standard, HSP can be invaluable for initial solvent screening and for understanding the nature of the intermolecular interactions driving solubility[2].
Thermodynamic Principles: The van't Hoff Equation
The temperature dependence of solubility is a key thermodynamic parameter that can be described by the van't Hoff equation. This equation relates the change in the natural logarithm of the equilibrium constant (in this case, the solubility) to the change in temperature and the standard enthalpy of solution (ΔH°sol)[6][7]. A van't Hoff plot, which graphs the natural logarithm of solubility against the reciprocal of the absolute temperature, can be used to determine the enthalpy and entropy of dissolution[7]. This information is crucial for understanding whether the dissolution process is endothermic or exothermic and for predicting solubility at different temperatures[8].
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a detailed and self-validating experimental workflow for determining the thermodynamic solubility of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in a range of organic solvents. The chosen methodology, the shake-flask method, is widely regarded as the "gold standard" for its reliability and accuracy in measuring thermodynamic solubility[9][10].
Pre-Experimental Characterization: Ensuring Material Integrity
Before commencing solubility measurements, it is imperative to characterize the solid form of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This is to ensure the material is in a stable, crystalline form and to provide a baseline for post-experimental analysis.
Protocol 1: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind a small amount of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime to ensure a random orientation of crystallites.
-
Instrument Setup: Utilize a powder X-ray diffractometer with a copper X-ray source.
-
Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline phase[11]. This initial PXRD pattern is crucial for identifying the starting material and for later comparison to detect any phase transitions that may occur during the solubility experiment[12][13].
The Shake-Flask Method: Achieving Equilibrium
The shake-flask method is a robust technique for determining the saturation solubility of a compound[10][14]. The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium[15].
Protocol 2: Isothermal Shake-Flask Solubility Determination
-
Material Preparation: Accurately weigh an excess amount of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime into several sealed vials for each selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[9].
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C and 37 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant[16].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid particles from being collected.
-
Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent (often the same solvent used for the experiment or a mobile phase for chromatographic analysis) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.
Analytical Quantification: Measuring the Dissolved Solute
Accurate quantification of the dissolved solute in the saturated solution is critical for calculating the solubility. Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and sensitive technique for this purpose, provided the analyte has a suitable chromophore[17][18].
Protocol 3: UV-Vis Spectroscopic Quantification
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax, the wavelength at which the compound exhibits maximum absorbance[19]. This ensures maximum sensitivity for quantification[18].
-
Calibration Curve Construction: Prepare a series of standard solutions of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The linearity of this curve, as indicated by the coefficient of determination (R²), validates the method for quantitative analysis.
-
Sample Analysis: Measure the absorbance of the diluted samples from the shake-flask experiment at the λmax.
-
Solubility Calculation: Using the equation of the line from the calibration curve, calculate the concentration of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in the diluted samples. Account for the dilution factor to determine the final solubility in the original saturated solution. Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Alternatively, a gravimetric method can be employed, which involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue[16][20]. This method is straightforward but may be less sensitive for poorly soluble compounds[21].
Post-Experimental Solid-State Analysis
After the equilibration period, it is essential to analyze the remaining solid to confirm that no changes in the crystal form (polymorphism) have occurred during the experiment.
Protocol 4: Post-Equilibration PXRD Analysis
-
Sample Recovery: Isolate the excess solid from the vials after the experiment.
-
Drying: Dry the solid under vacuum at a suitable temperature to remove any residual solvent.
-
PXRD Analysis: Obtain the PXRD pattern of the recovered solid as described in Protocol 1.
-
Comparison: Compare the post-equilibration PXRD pattern with the initial pattern. Any significant differences would indicate a polymorphic transformation, which would necessitate a re-evaluation of the solubility data as it would pertain to the new solid form.
Data Presentation and Interpretation
The experimentally determined solubility data for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime should be presented in a clear and concise tabular format to facilitate comparison across different solvents and temperatures.
Table 1: Illustrative Solubility Data for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| Ethanol | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| Acetone | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| Acetonitrile | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| Ethyl Acetate | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| Toluene | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] | |
| n-Heptane | 25 | [Example Value] | [Example Value] |
| 37 | [Example Value] | [Example Value] |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
The interpretation of this data will reveal the solvent systems in which 2-(1H-Pyrazol-1-yl)benzaldehyde oxime exhibits the highest and lowest solubility. This information is critical for selecting appropriate solvents for various stages of drug development, including:
-
Crystallization and Purification: Solvents with a significant change in solubility with temperature are ideal for recrystallization processes.
-
Formulation: Understanding solubility in pharmaceutically acceptable solvents is key to developing oral and parenteral dosage forms.
-
Preclinical Studies: Solubility in biorelevant media can provide insights into potential in vivo absorption.
Visualizing the Experimental Workflow
To provide a clear and logical representation of the experimental process, the following diagram illustrates the key steps involved in the solubility determination of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Caption: Experimental workflow for determining the solubility profile.
Conclusion: A Foundation for Rational Drug Development
The comprehensive determination of the solubility profile of a new chemical entity like 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is not merely a data-gathering exercise. It is a fundamental investigation that provides the essential knowledge for rational decision-making throughout the drug development pipeline. By employing robust and validated methodologies, such as the shake-flask method coupled with appropriate analytical techniques, researchers can generate high-quality, reliable data. This data, in turn, empowers the selection of optimal solvent systems for synthesis, purification, and formulation, ultimately accelerating the progression of promising compounds towards clinical reality. The principles and protocols detailed in this guide provide a solid framework for achieving this critical objective.
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An In-depth Technical Guide to the Electronic Absorption Spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: Experimental and Theoretical Perspectives
Abstract
This technical guide provides a comprehensive framework for understanding the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. While direct literature on this specific molecule is limited, this document synthesizes foundational principles from physical organic chemistry and spectroscopy, drawing parallels from analogous compounds such as pyrazole derivatives, benzaldehyde oximes, and N-phenylpyrazoles. We present a cohesive analysis combining theoretical predictions using Time-Dependent Density Functional Theory (TD-DFT) with detailed, field-proven experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectroscopic properties. Key sections include a theoretical examination of expected electronic transitions, step-by-step experimental workflows for studying solvatochromism and pH effects, and a robust framework for data interpretation.
Section 1: Introduction to the Molecular System
2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a multifaceted organic molecule featuring three key electronically active components: a pyrazole ring, a phenyl ring, and an oxime functional group. The pyrazole nucleus is a crucial pharmacophore in numerous therapeutic agents and a versatile ligand in coordination chemistry.[1][2] The benzaldehyde oxime moiety provides additional coordination sites and the potential for E/Z isomerism, which can significantly influence its electronic properties and biological activity.[3][4]
The electronic absorption spectrum of a molecule provides a direct probe into its electronic structure, revealing the energy differences between occupied and unoccupied molecular orbitals. For a molecule like 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, the spectrum is expected to be a composite of transitions originating from the individual aromatic systems (pyrazole and phenyl) and charge-transfer transitions modulated by the electronic coupling between these rings and the oxime group. Understanding these spectra is critical for applications ranging from the development of novel therapeutics to the design of advanced materials.[5]
The core structure consists of:
-
1H-Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. It typically exhibits strong π → π* transitions in the UV region.[6]
-
Benzaldehyde Moiety: A phenyl ring substituted with a formyl group, which is converted to an oxime. This part of the molecule contributes its own set of π → π* transitions.
-
Oxime Group (-CH=N-OH): This group introduces n → π* transitions (due to the lone pairs on the nitrogen and oxygen atoms) and can participate in conjugation with the phenyl ring.[7][8]
The ortho-linkage between the pyrazole and the phenyl ring suggests potential for significant electronic interaction and steric hindrance, which can influence the planarity of the molecule and, consequently, its absorption spectrum.
Section 2: Theoretical Predictions of Electronic Transitions
Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful predictive tool for understanding the electronic absorption spectra of organic molecules.[9][10][11] By calculating the energies of the ground and excited states, TD-DFT allows for the assignment of observed spectral bands to specific electronic transitions.[12][13]
For 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, the principal electronic transitions are expected to be:
-
π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic pyrazole and phenyl rings. In conjugated systems, these transitions are often found in the 200-400 nm range.[1][14] The conjugation between the two rings is expected to result in a bathochromic (red) shift compared to the individual, unsubstituted rings.
-
n → π Transitions:* These are lower-intensity transitions resulting from the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the oxime group and the N2 nitrogen of the pyrazole ring, to an antibonding π* orbital.[15] These transitions are typically observed at longer wavelengths than π → π* transitions and are sensitive to solvent polarity.
A TD-DFT calculation (e.g., using a functional like B3LYP with a 6-311++G(d,p) basis set) would likely predict several intense bands below 350 nm, corresponding to π → π* transitions, and potentially weaker, longer-wavelength bands corresponding to n → π* transitions.[9][16]
Caption: Predicted electronic transitions for the molecule.
Section 3: Experimental Protocol for Spectroscopic Analysis
The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following sections detail a self-validating system for acquiring and analyzing the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Synthesis and Purity Verification
The synthesis of the target compound can be achieved via the condensation of 2-(1H-Pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride.[17][18] Given that a related precursor, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde, is commercially available, the initial step would involve its synthesis or procurement.[5]
Crucial Step: Before any spectroscopic analysis, the purity of the synthesized oxime must be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to ensure that observed spectral features are not due to impurities.[19]
Core Experimental Workflow: UV-Vis Spectroscopy
This workflow is designed to investigate the intrinsic electronic properties of the molecule and its response to environmental changes.
Caption: Comprehensive experimental workflow for spectroscopic analysis.
Detailed Experimental Protocols
Protocol 3.3.1: Solvatochromism Study
Causality: The position of absorption bands, particularly n → π* and charge-transfer bands, can shift with solvent polarity. This phenomenon, known as solvatochromism, provides insight into the change in dipole moment upon electronic excitation.[20][21] Polar heterocyclic compounds often exhibit strong solvatochromism.[22]
-
Preparation: Prepare solutions of the compound at a constant concentration (e.g., 1 x 10⁻⁵ M) in a series of solvents with varying polarities. Recommended solvents include n-hexane (nonpolar), acetonitrile (polar aprotic), and methanol (polar protic).
-
Measurement: Record the UV-Vis spectrum for each solution over a range of 200-500 nm using a dual-beam spectrophotometer, with the pure solvent as the reference.
-
Analysis: Note the wavelength of maximum absorbance (λmax) for each significant peak in each solvent. A hypsochromic (blue) shift of the n → π* transition with increasing solvent polarity is expected due to the stabilization of the ground state's non-bonding electrons by hydrogen bonding.[23] A bathochromic (red) shift of π → π* transitions often occurs in polar solvents due to the stabilization of the more polar excited state.[24]
Protocol 3.3.2: pH Titration Study
Causality: The molecule contains basic (pyrazole N2, oxime nitrogen) and weakly acidic (oxime -OH) sites. Protonation or deprotonation of these sites will alter the electronic structure and conjugation, leading to significant changes in the absorption spectrum.[25][26] These changes can be used to determine the pKa values of the ionizable groups.
-
Preparation: Prepare a solution of the compound in a buffered aqueous or mixed aqueous-organic solution (e.g., 50:50 ethanol-water) to ensure solubility.
-
Measurement: Record the initial UV-Vis spectrum at a neutral pH (e.g., pH 7).
-
Titration (Acidic): Add small aliquots of a standardized HCl solution to incrementally decrease the pH (e.g., in 0.5 pH unit steps down to pH 2), recording a full spectrum after each addition.
-
Titration (Basic): In a separate experiment, add small aliquots of a standardized NaOH solution to incrementally increase the pH (e.g., up to pH 12), again recording a spectrum at each step.
-
Analysis: Plot absorbance at a chosen wavelength versus pH. The resulting titration curve can be analyzed to find inflection points, which correspond to the pKa values. Look for isosbestic points, which indicate a clean equilibrium between two species (e.g., neutral and protonated forms).
Section 4: Interpretation of Spectral Data
The data gathered from the experimental protocols should be systematically organized and interpreted to build a complete picture of the molecule's electronic behavior.
Expected Spectral Features and Data Summary
Based on analogous compounds, we can predict the approximate spectral features. Pyrazole derivatives often show absorption bands in the 246-300 nm range.[1] Benzaldehyde oxime itself absorbs around 250-290 nm.[3][8] The conjugation of the pyrazole and benzaldehyde oxime systems is expected to push the primary absorption bands to longer wavelengths.
Table 1: Hypothetical Quantitative Data Summary
| Experiment | Solvent/Condition | Expected λmax (π → π) | Expected λmax (n → π) | Molar Absorptivity (ε) at π → π* max (L mol⁻¹ cm⁻¹) |
| Baseline | Ethanol | ~285 nm | ~330 nm (weak) | ~15,000 - 25,000 |
| Solvatochromism | n-Hexane | ~280 nm | ~340 nm | Lower ε |
| Acetonitrile | ~284 nm | ~332 nm | Intermediate ε | |
| Methanol | ~288 nm | ~325 nm | Higher ε | |
| pH Titration | pH 2 (Protonated) | ~275 nm (Hypsochromic) | Disappears/Obscured | ~12,000 |
| pH 12 (Deprotonated) | ~310 nm (Bathochromic) | Obscured | ~28,000 |
Analysis of Environmental Effects
-
Solvatochromic Shifts: The expected hypsochromic (blue) shift of the n → π* band in protic solvents like methanol is a classic diagnostic test. It confirms the assignment of that band and indicates that the non-bonding electrons are stabilized by hydrogen bonding with the solvent, increasing the energy gap for the transition.[20]
-
pH-Induced Shifts:
-
Acidic Medium: Protonation of the pyrazole N2 or the oxime nitrogen disrupts the aromatic system's conjugation with the lone pairs, leading to a hypsochromic (blue) shift.[15][26] This is because the lone pair is no longer available to participate in resonance.
-
Basic Medium: Deprotonation of the oxime hydroxyl group (-OH to -O⁻) creates an oximate anion. The resulting negative charge is a powerful electron-donating group, which enhances conjugation across the molecule. This leads to a significant bathochromic (red) shift and a hyperchromic effect (increased absorption intensity).[7][26]
-
Section 5: Conclusion and Future Directions
This guide establishes a robust theoretical and experimental methodology for the comprehensive analysis of the electronic absorption spectra of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By combining predictive TD-DFT calculations with systematic experimental studies of solvent and pH effects, researchers can gain a deep understanding of the molecule's electronic structure, the nature of its electronic transitions, and its response to environmental stimuli.
Future directions for research could include:
-
Fluorescence Spectroscopy: To investigate the molecule's emissive properties and determine its potential as a fluorescent probe.
-
Metal Ion Titration: Pyrazole and oxime moieties are excellent chelating agents.[2][27] Monitoring spectral changes upon the addition of various metal ions could reveal its utility as a colorimetric sensor.
-
Photoisomerization Studies: Investigating the potential for light-induced E/Z isomerization of the oxime group, which would have distinct spectral signatures.[3][28]
By following the principles and protocols outlined herein, scientists can effectively characterize this and other novel molecules, accelerating discovery in drug development and materials science.
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A Comprehensive Guide to Theoretical DFT Calculations for 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: Bridging Computational Insights with Pharmaceutical Potential
Abstract: This technical guide provides a comprehensive framework for conducting theoretical Density Functional Theory (DFT) calculations on 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (PBO), a molecule of significant interest in medicinal chemistry. Pyrazole and oxime moieties are prevalent in numerous pharmacologically active compounds, making PBO a promising scaffold for drug discovery. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that balances theoretical underpinnings with practical, field-proven protocols. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets. The guide presents a self-validating workflow, emphasizing the correlation of computed data with experimental observables to ensure trustworthiness. By following this in-depth guide, researchers can systematically explore the structural, electronic, and spectroscopic properties of PBO, thereby accelerating the rational design of novel therapeutics.
Section 1: The Scientific Imperative for Computational Analysis of PBO
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a cornerstone in the development of therapeutic agents. Its five-membered heterocyclic structure containing two adjacent nitrogen atoms is a versatile building block found in a wide array of approved drugs. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2] This wide-ranging bioactivity stimulates significant interest in the synthesis and structural analysis of novel pyrazole-containing compounds.[2]
The Oxime Functional Group: A Modulator of Bioactivity
Oximes (R-CH=NOH) are not merely synthetic intermediates; they are critical functional groups in their own right, known for diverse pharmacological applications.[3] From their role as antidotes for nerve agents to their incorporation into FDA-approved cephalosporin antibiotics, oximes are recognized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] Their unique chemical reactivity and structural characteristics make them valuable components in the design of new drug molecules.[4]
Introducing 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime (PBO)
The molecule 2-(1H-Pyrazol-1-yl)benzaldehyde oxime combines these two powerful pharmacophores. The precursor, 2-(1H-Pyrazol-1-yl)benzaldehyde, is a recognized intermediate in pharmaceutical and agrochemical synthesis.[5][6] The addition of the oxime group introduces new possibilities for biological interactions and presents structural questions, such as the relative stability of its E and Z isomers. A thorough understanding of PBO's three-dimensional structure, electronic landscape, and spectroscopic signatures is paramount for unlocking its therapeutic potential.
The Role of Density Functional Theory (DFT) in Rational Drug Design
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, offering a remarkable balance of computational efficiency and accuracy.[7] DFT allows us to solve the electronic structure of molecules, thereby predicting a wide range of properties, including geometries, reaction energies, and spectroscopic parameters, before a single molecule is synthesized in the lab.[8][9] This predictive power enables a "computation-first" approach, guiding synthetic efforts, validating experimental results, and providing deep mechanistic insights into a molecule's behavior at the atomic level.
Section 2: Foundational Principles of DFT Calculations
The "Why": Causality Behind Computational Choices
At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties, and the energy can be described as a functional of this density.[9] This elegant principle transforms the intractable problem of solving a many-electron wavefunction into the more manageable task of finding the minimum of a density functional.[9] However, the exact form of this functional is unknown, leading to the development of various approximations. The choice of an appropriate functional and basis set is the most critical decision in a DFT study, directly impacting the quality of the results.
Choosing the Right Tools: Functionals and Basis Sets
For organic molecules like PBO, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, have consistently proven to be robust and accurate.
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in computational organic chemistry, offering a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a vast range of systems.[1][10] Its widespread use provides a wealth of benchmark data for comparison. For higher accuracy, especially for electronic properties, one might consider range-separated hybrids or double-hybrid functionals, though at a higher computational cost.
-
Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set represents an excellent choice for this study.
-
6-311: A triple-split valence basis set, providing more flexibility for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++), which are crucial for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, essential for describing chemical bonds accurately.
-
This combination, B3LYP/6-311++G(d,p) , provides a high-level theoretical model that balances accuracy with computational feasibility for a molecule of this size.
Modeling the Biological Milieu: Gas Phase vs. Solvation Models
Calculations performed in the gas phase model an isolated molecule. However, biological processes occur in solution. To better approximate a physiological environment, we employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) .[7] PCM treats the solvent (e.g., water) as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach captures the bulk electrostatic effects of the solvent, providing more realistic geometries and electronic properties without the immense cost of explicitly modeling individual solvent molecules.[7]
Section 3: A Step-by-Step Computational Protocol
This section outlines the complete workflow for the theoretical analysis of PBO. The process is designed to be systematic and self-validating.
Workflow Overview
Caption: Computational workflow for the DFT analysis of PBO.
Step 1: Molecular Structure Preparation
The starting point for any calculation is a reasonable 3D structure.
-
Software: Use a molecular editor such as Avogadro or GaussView.[11]
-
Procedure:
-
Construct the 2D structure of 2-(1H-Pyrazol-1-yl)benzaldehyde.
-
Add the oxime (=N-OH) group to the aldehyde carbon.
-
Create two separate files, one for the E-isomer and one for the Z-isomer, by rotating around the C=N bond.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the software to generate a clean starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
-
Step 2: Geometry Optimization
This is the most critical computational step, where the program finds the lowest energy conformation of the molecule.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or PySCF.[8][12]
-
Protocol:
-
Input: The 3D coordinates from Step 1.
-
Keywords/Settings:
-
#p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
#p: Enables verbose output.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization converges. This is crucial for validation.
-
SCRF=(PCM,Solvent=Water): Applies the implicit water solvation model.
-
-
Execution: Submit the calculation for both the E and Z isomers.
-
Validation: Upon completion, inspect the output file. The optimization has successfully converged to a true minimum if and only if there are zero imaginary frequencies . An imaginary frequency indicates a saddle point, not a stable structure.
-
Step 3: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, further properties can be calculated.
-
Vibrational Frequencies: This is automatically performed by the Freq keyword in the previous step. The output will contain the IR spectrum data.
-
NMR Chemical Shifts:
-
Protocol: Using the optimized geometry from Step 2, perform a new calculation.
-
Keywords/Settings:
-
#p B3LYP/6-311++G(d,p) NMR SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read
-
NMR: Requests the calculation of NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Geom=Check Guess=Read: Instructs the program to reuse the geometry and electronic wavefunction from the previous optimization, saving computational time.
-
-
-
Electronic Properties (FMO, MEP):
-
The results of the optimization calculation (Step 2) contain the necessary information. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are listed in the output. Visualization software is used to generate plots of the orbitals and the Molecular Electrostatic Potential (MEP).
-
Section 4: Analysis and Interpretation of Computational Results
Let's assume the calculations reveal the Z-isomer is more stable. All subsequent analysis will focus on this isomer.
Structural Parameters
The optimized geometry provides precise bond lengths, angles, and dihedral angles. This data is foundational for understanding the molecule's shape and steric properties.
Table 1: Selected Optimized Geometric Parameters for Z-PBO
| Parameter | Bond/Angle | Calculated Value | Rationale for Interest |
|---|---|---|---|
| Bond Length | C=N (oxime) | ~1.28 Å | Confirms double bond character. |
| Bond Length | N-O (oxime) | ~1.40 Å | Indicates single bond character. |
| Bond Angle | C-C=N (oxime) | ~121° | Reflects sp² hybridization. |
| Dihedral Angle| C(benz)-C(benz)-N(pyr)-N(pyr) | ~45° | Measures the twist between the benzene and pyrazole rings, affecting conjugation. |
Vibrational Analysis: A Self-Validating System
The calculated IR spectrum serves as a powerful tool for validating the computational model against experimental data. Key vibrational modes can be assigned to specific functional groups.
Table 2: Key Calculated Vibrational Frequencies for Z-PBO
| Frequency (cm⁻¹) (Scaled) | Assignment | Description of Motion |
|---|---|---|
| ~3450 | ν(O-H) | O-H stretching of the oxime group |
| ~3100 | ν(C-H) | Aromatic C-H stretching |
| ~1650 | ν(C=N) | C=N stretching of the oxime group |
| ~1590 | ν(C=C) | Aromatic ring stretching |
| ~950 | δ(N-O) | N-O bending mode |
Note: Calculated harmonic frequencies are often systematically higher than experimental values. A scaling factor (e.g., ~0.967 for B3LYP) is typically applied for better comparison.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are key to understanding a molecule's electronic behavior.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial indicator of chemical stability.
Caption: Energy level diagram of the Frontier Molecular Orbitals of PBO.
A large HOMO-LUMO gap, as illustrated above, suggests that the molecule is kinetically stable and less prone to reactions. The spatial distribution of these orbitals indicates that the pyrazole ring is the likely site of electrophilic attack (electron donation from HOMO), while the benzaldehyde portion is the likely site of nucleophilic attack (electron acceptance into LUMO).
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides an immediate, intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For PBO, this would be concentrated around the oxime oxygen and the pyrazole nitrogens.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This would be found around the acidic oxime hydrogen.
-
Green Regions (Neutral Potential): Indicate non-polar areas, such as the surface of the benzene ring.
This map is invaluable for predicting how PBO might bind to a receptor pocket, guiding the design of derivatives to enhance these interactions.[10]
Section 5: Implications for Drug Development
The comprehensive dataset generated through this DFT protocol provides actionable intelligence for medicinal chemists:
-
Structural Confirmation: Predicted NMR and IR data can aid in the unambiguous characterization of newly synthesized PBO and its derivatives.[1]
-
Targeted Derivatization: The MEP and FMO analyses pinpoint the most reactive sites on the molecule. This allows for the rational design of new analogues. For example, to improve hydrogen bonding capabilities, one might modify substituents near the electron-rich (red) MEP regions.
-
Pharmacokinetic Prediction: Properties derived from the electronic structure, such as the dipole moment and polarizability, can be used as descriptors in QSAR (Quantitative Structure-Activity Relationship) models to predict properties like solubility and membrane permeability.
-
Foundation for Advanced Modeling: The optimized, low-energy structure of PBO is the essential starting point for more advanced computational techniques like molecular docking, which simulates the binding of a ligand to a protein target.[13]
Section 6: Conclusion
This guide has detailed a robust, reliable, and scientifically grounded protocol for the theoretical investigation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime using Density Functional Theory. By systematically proceeding from structural preparation to in-depth analysis of molecular properties, researchers can generate a wealth of data that is both predictive and explanatory. The emphasis on causality—understanding why a particular functional or basis set is chosen—and self-validation—comparing computational results with experimental observables—ensures the trustworthiness of the findings. The integration of such detailed computational analysis into the early stages of the drug discovery pipeline is not merely an academic exercise; it is a critical strategy for minimizing late-stage failures, reducing costs, and accelerating the journey from molecular concept to clinical candidate.
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On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017). SciSpace. Available at: [Link]
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Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. Available at: [Link]
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Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net. Available at: [Link]
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Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives. (2025). PubMed. Available at: [Link]
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Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE. Available at: [Link]
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What software shall I use for DFT on an organic molecule? (2025). Chemistry Stack Exchange. Available at: [Link]
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The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Available at: [Link]
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Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Available at: [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Available at: [Link]
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2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. (2025). EPA. Available at: [Link]
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2-(1H-pyrazol-1-yl)benzaldehyde. PubChem. Available at: [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). Available at: [Link]
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Experiment for oximation of benzaldehyde with NH2OH·HCl/nano Fe3O4... (2014). ResearchGate. Available at: [Link]
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A Predictive Technical Guide to the Synthesis and Characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Abstract: This document provides a comprehensive, predictive guide for the synthesis, purification, and detailed physical characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, a compound of interest for which specific experimental data is not yet prevalent in the literature. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. By leveraging established chemical principles and well-documented protocols for analogous structures, we outline a robust methodology for obtaining and validating this target molecule. The protocols herein are presented as a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and accuracy. All quantitative predictions are summarized for clarity, and workflows are visualized to facilitate experimental planning.
Introduction and Rationale
Oximes are a versatile class of organic compounds, serving as crucial intermediates in the synthesis of nitrogen-containing heterocycles, amides, and nitriles.[1] Their derivatives are also explored for a range of pharmacological activities.[2][3] The target molecule, 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, combines the oxime functional group with a pyrazole-substituted aromatic ring. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4] The combination of these two functionalities in a single molecule suggests its potential as a novel building block for creating complex molecular architectures or as a candidate for biological screening libraries.
Given the absence of published data for this specific compound, this guide provides a scientifically grounded, predictive framework for its preparation and analysis. The subsequent sections detail a proposed synthetic route, a rigorous purification protocol, and a multi-technique approach to physical characterization, including melting point determination, spectroscopy, and chromatography.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is proposed as a two-step process, beginning with the synthesis of the aldehyde precursor followed by its conversion to the target oxime.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde
The precursor aldehyde, 2-(1H-Pyrazol-1-yl)benzaldehyde, is a known compound (CAS 138479-47-7). A common and effective method for its synthesis is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][6] This reaction couples an aryl halide with a nucleophile, in this case, 2-halobenzaldehyde with pyrazole.
Reaction Scheme:
Detailed Experimental Protocol: Ullmann Condensation
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 2-bromobenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline or a pyrazole-based ligand (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.[7]
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromobenzaldehyde is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 2-(1H-Pyrazol-1-yl)benzaldehyde.[8]
Step 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The conversion of the synthesized aldehyde to the corresponding oxime is a classic condensation reaction with hydroxylamine.[9] This reaction is typically straightforward and high-yielding.[1][10]
Reaction Scheme:
Detailed Experimental Protocol: Oxime Formation
-
Reagent Combination: Dissolve 2-(1H-Pyrazol-1-yl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or an aqueous medium.[10][11] Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2-1.5 eq).
-
Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) or pyridine, portion-wise to neutralize the HCl salt and facilitate the reaction.[9][12] The reaction is often run at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor its progress by TLC. The reaction is typically complete within a few minutes to a few hours.[12]
-
Isolation and Purification:
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration.[10]
-
Alternatively, remove the solvent under reduced pressure. Add water to the residue and extract the product with a solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.[9]
-
Purification and Melting Point Determination
The purity of a crystalline solid is intrinsically linked to its melting point. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound, whereas impurities will depress and broaden the melting range.[13]
Recrystallization for Ultimate Purity
Recrystallization is the gold standard for purifying solid organic compounds.[14][15] The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the solution.[16][17][18]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of the crude oxime in various solvents to find one where it is highly soluble when hot but poorly soluble when cold. A mixed solvent system (e.g., ethanol/water) may also be effective.[17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent before characterization.
Melting Point Determination Protocol
Accurate melting point determination is performed using a calibrated melting point apparatus.[19]
-
Sample Preparation: Finely grind a small amount of the dry, recrystallized product.[20] Pack the powder into a capillary tube to a height of 2-3 mm.[20][21]
-
Measurement:
-
Place the capillary in the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[21]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.
-
Comprehensive Physical Characterization
A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure and purity of the synthesized 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms.
-
Methodology: Dissolve 5-10 mg of the pure sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[22]
-
Predicted Signals:
-
Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons, likely in the range of 6.4-7.8 ppm.[23]
-
Aromatic Protons: Four signals corresponding to the protons on the benzaldehyde ring will appear in the aromatic region (~7.0-8.0 ppm).
-
Aldoxime Proton (-CH=NOH): A characteristic singlet for the proton on the oxime carbon, typically downfield (>8.0 ppm).
-
Oxime Hydroxyl Proton (-NOH): A broad singlet, often far downfield (>10 ppm), whose position is concentration and solvent-dependent. Its identity can be confirmed by D₂O exchange.
-
-
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton.
-
Methodology: A more concentrated sample (~15-20 mg) is typically used.
-
Predicted Signals:
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[26]
-
Methodology: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Predicted Characteristic Bands:
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[32]
-
Methodology: Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion.
-
Predicted Data:
-
Molecular Ion Peak: The exact mass of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (C₁₀H₉N₃O) is 187.0746 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak for [M+H]⁺ at m/z 188.0818.
-
Fragmentation: Common fragmentation pathways for oximes may be observed, though these can be complex.[33][34][35]
-
Predicted Data Summary
| Characterization Technique | Predicted Observation |
| Melting Point | Sharp range, characteristic of a pure crystalline solid. |
| ¹H NMR | Signals for pyrazole, aromatic, aldoxime (-CH=), and hydroxyl (-OH) protons. |
| ¹³C NMR | Signal for oxime carbon (~145-165 ppm), plus aromatic/pyrazole carbons. |
| IR Spectroscopy | Broad O-H stretch (~3100-3600 cm⁻¹), C=N stretch (~1640-1680 cm⁻¹). |
| Mass Spectrometry (HRMS) | [M+H]⁺ peak at m/z 188.0818. |
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual summary of the experimental plan and key molecular considerations.
Caption: Proposed workflow for synthesis and characterization.
Caption: Potential E/Z isomerism of the oxime functional group.
Note: The placeholder images in the DOT script above would be replaced with actual chemical structure images in a final report.
Conclusion
This guide presents a predictive yet robust and scientifically rigorous pathway for the synthesis and comprehensive characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. By following the detailed protocols for synthesis, purification via recrystallization, and analysis by melting point, NMR, IR, and mass spectrometry, researchers can confidently prepare and validate this novel compound. The emphasis on the rationale behind each step provides the necessary foundation for troubleshooting and adaptation, ensuring a high probability of success in the laboratory.
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- University Handout.
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Sources
- 1. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
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- 10. yccskarad.com [yccskarad.com]
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- 13. SSERC | Melting point determination [sserc.org.uk]
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- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. pennwest.edu [pennwest.edu]
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2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives: Synthetic Pathways and Pharmacological Potential
Topic: Literature Review on 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives Content Type: Technical Whitepaper / In-depth Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary
The integration of nitrogen-containing heterocycles into oxime scaffolds represents a cornerstone strategy in modern medicinal and agrochemical chemistry. This guide focuses on 2-(1H-pyrazol-1-yl)benzaldehyde oxime , a privileged bifunctional scaffold. Structurally, it combines the lipophilic, metabolically stable pyrazole ring with the reactive, hydrogen-bond-donating oxime moiety.
This specific architecture serves as a critical intermediate in the synthesis of Fenpyroximate-class acaricides and has emerged as a promising lead structure for antitumor and antimicrobial discovery. This review synthesizes current literature on its synthesis, structure-activity relationships (SAR), and biological applications.
Structural Significance & Chemical Space
The core structure consists of a benzene ring substituted at the ortho position by a pyrazole ring (via the N1 nitrogen) and an oxime group.
-
The Pyrazole Moiety: Acts as a bioisostere for pyrrole or pyridine, offering enhanced metabolic stability and specific pi-stacking interactions with target enzymes (e.g., Complex I in mitochondrial electron transport).
-
The Oxime Moiety (>C=N-OH): Provides a "hook" for further derivatization (ethers/esters) or acts as a metal chelator. It exists as E (anti) and Z (syn) isomers, with the E-isomer typically being thermodynamically favored and biologically active.
Key Pharmacological Drivers
-
Acaricidal Activity: The scaffold is a direct precursor to mitochondrial electron transport inhibitors (METI).
-
Antitumor Potential: Pyrazole-oxime hybrids have shown efficacy in inhibiting EGFR and tubulin polymerization in recent screenings.
Synthetic Strategies
The synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives typically follows a convergent three-step protocol. The causality behind these steps is critical for yield optimization.
Step 1: Construction of the Biaryl Ether/Amine Linkage (The Precursor)
The formation of the C-N bond between the benzene ring and the pyrazole is the rate-determining step.
-
Method A: Nucleophilic Aromatic Substitution (SNAr)
-
Substrates: 2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde) + Pyrazole.
-
Conditions: Polar aprotic solvent (DMF, DMSO) with a carbonate base (Cs₂CO₃ or K₂CO₃) at 100–120°C.
-
Mechanistic Insight: The ortho-formyl group acts as a strong electron-withdrawing group (EWG), activating the halogen for displacement by the pyrazole anion. 2-Fluorobenzaldehyde is preferred due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
-
-
Method B: Ullmann-Type Coupling
-
Substrates: 2-Bromobenzaldehyde + Pyrazole.[1]
-
Catalyst: CuI / L-Proline or Cu₂O.
-
Use Case: Required when electron-donating substituents are present on the benzene ring, deactivating it for SNAr.
-
Step 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) + Base (Na₂CO₃, NaOH, or Pyridine).
-
Solvent: Ethanol/Water or Methanol.
-
Insight: Control of pH is vital. A pH ~5-7 buffers the reaction, preventing the protonation of the hydroxylamine nucleophile while ensuring the leaving group (H₂O) is sufficiently labile.
Step 3: Derivatization (Optional but Critical for Bioactivity)
-
Etherification: Reaction with alkyl halides (e.g., 4-tert-butylbenzyl bromide) to form oxime ethers.
-
Impact: Converts the hydrophilic oxime into a lipophilic pharmacophore capable of penetrating the cuticle of mites or cell membranes of tumors.
Visualization: Synthetic Workflow
The following diagram illustrates the optimized synthetic pathway for the core scaffold and its conversion to bioactive ethers.
Caption: Convergent synthesis of pyrazole-benzaldehyde oxime scaffolds via SNAr and condensation.
Experimental Protocols
Standardized procedure for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime.
Phase 1: Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde
-
Setup: Charge a dry 100 mL round-bottom flask with 2-fluorobenzaldehyde (10 mmol, 1.24 g) and pyrazole (12 mmol, 0.82 g).
-
Solvent & Base: Add DMF (20 mL) followed by anhydrous K₂CO₃ (15 mmol, 2.07 g).
-
Reaction: Heat the mixture to 110°C under N₂ atmosphere for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour the cooled mixture into ice-water (100 mL). The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Expected Yield: 85–92%.
-
Appearance: Off-white crystals.[1]
-
Phase 2: Synthesis of the Oxime
-
Setup: Dissolve the aldehyde from Phase 1 (5 mmol) in Ethanol (15 mL).
-
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (7.5 mmol, 0.52 g) and Sodium Acetate (7.5 mmol, 0.61 g) in water (5 mL).
-
Reaction: Reflux at 80°C for 2–3 hours.
-
Workup: Evaporate ethanol under reduced pressure. Add water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Water.
-
Characterization: ¹H NMR will show the oxime proton singlet at δ 8.2–8.5 ppm and the pyrazole protons.
-
Biological Activity & SAR Analysis
Acaricidal Activity (Agrochemical Application)
This scaffold is structurally homologous to Fenpyroximate .
-
Mechanism: Inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).
-
SAR Insight: The ortho-pyrazole ring provides the necessary steric bulk to fit the ubiquinone binding pocket. The oxime oxygen must be etherified with a bulky lipophilic group (e.g., p-tert-butylbenzyl) to achieve nanomolar potency against Tetranychus urticae (Two-spotted spider mite). Unsubstituted oximes show weak activity due to poor penetration.
Antitumor Activity
Recent screenings have identified pyrazole oximes as potential antiproliferative agents.
-
Targets: EGFR tyrosine kinase and Tubulin.
-
Data Summary:
| Compound Variant | R-Group (Oxime Oxygen) | Cell Line (IC₅₀ µM) | Activity Type |
| Unsubstituted | -H | > 50 | Inactive/Weak |
| Benzyl Ether | -CH₂-Ph | 12.5 (A549) | Moderate |
| Pyridyl Ether | -CH₂-(5-CF₃-Pyridine) | 4.2 (A549) | Potent |
| Mechanism | N/A | Apoptosis Induction | Caspase-3 activation |
Table 1: Comparative antiproliferative activity of pyrazole oxime derivatives against A549 lung cancer cells.
Structure-Activity Relationship (SAR) Logic
The biological efficacy relies on specific modifications to the core scaffold.
Caption: SAR Map highlighting critical regions for chemical modification.
References
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Int. J. Mol. Sci. 2016.
- Synthesis and Acaricidal Activity of Novel Pyrazole Oxime Derivatives.Chin. J. Chem. 2015.
-
Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde via SNAr. Sigma-Aldrich / Merck Technical Data.
-
Microwave Synthesis Method of Benzaldehyde Oxime Compounds. Patent CN111978203A.
-
Recent Developments in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2023.
Sources
Methodological & Application
Application Note: Efficient Synthesis Protocol for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Abstract & Application Scope
This application note details a robust, two-step protocol for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde oxime , a privileged scaffold in coordination chemistry and a pharmacophore in drug discovery (e.g., kinase inhibitors, antifungal agents).
Unlike generic preparations, this guide prioritizes atom economy and operational simplicity . We present two validated pathways for the critical C-N bond formation—a metal-free SNAr route (Method A) and a Copper-catalyzed Ullmann coupling (Method B)—allowing flexibility based on precursor availability. The subsequent oximation step is optimized for high conversion and minimal byproduct formation.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyrazole-benzaldehyde intermediate. The final oxime is generated via condensation, while the biaryl C-N bond is formed using the reactivity of the ortho-halo position, activated either by the electron-withdrawing aldehyde group (SNAr) or metal catalysis.
Figure 1: Retrosynthetic strategy highlighting the modular assembly of the target scaffold.[1]
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde
Method Selection Guide
| Parameter | Method A: Metal-Free SNAr | Method B: Cu-Catalyzed Ullmann |
| Precursor | 2-Fluorobenzaldehyde | 2-Bromobenzaldehyde |
| Catalyst | None | CuI / Ligand (e.g., L-Proline) |
| Conditions | K₂CO₃, DMF, 100°C | K₂CO₃, DMSO, 110°C |
| Advantage | Green, no metal residues | Lower cost starting material |
| Limit | Requires activated fluoro-substrate | Requires heavy metal removal |
Protocol A: Metal-Free SNAr (Preferred)
Rationale: The aldehyde group at the ortho-position exerts a -I/-M effect, sufficiently activating the fluorine atom for nucleophilic displacement by pyrazole without transition metals.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
1H-Pyrazole (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)
Procedure:
-
Setup: In a dried round-bottom flask equipped with a magnetic stir bar, charge 1H-pyrazole (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir for 10 minutes at room temperature to deprotonate the pyrazole (generating the pyrazolide anion).
-
Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 100–110°C for 6–8 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde starting material (Rf ~0.[2]6) should disappear, and the product (Rf ~0.4) will appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (5x reaction volume). Stir vigorously for 30 minutes.
-
Isolation: The product often precipitates as a solid. Filter, wash with copious water, and dry. If oil forms, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.
Protocol B: Cu-Catalyzed Ullmann Coupling
Rationale: Used when the cheaper 2-bromobenzaldehyde is preferred. Requires a ligand to stabilize the Cu(I) species.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
1H-Pyrazole (1.5 equiv)
-
CuI (10 mol%)[3]
-
L-Proline (20 mol%) or 1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Charging: To a reaction vial, add 2-bromobenzaldehyde, pyrazole, CuI, Ligand, and K₂CO₃.
-
Degassing: Evacuate and backfill with N₂ (3 cycles) to prevent Cu oxidation.
-
Reaction: Add DMSO and heat to 110°C for 12–16 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. The organic layer must be washed with aqueous NH₄OH (10%) to remove copper species (blue aqueous layer indicates Cu removal).
-
Purification: Column chromatography is usually required to remove traces of ligand and dehalogenated byproducts.
Step 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
This step converts the carbonyl moiety into the oxime.[4][5] The reaction is reversible; thus, buffering with a base drives the equilibrium and neutralizes the HCl byproduct.
Reagents:
-
2-(1H-Pyrazol-1-yl)benzaldehyde (Intermediate from Step 1)
-
Hydroxylamine hydrochloride (NH₂OH[6]·HCl) (1.5 equiv)
-
Sodium Acetate (NaOAc) or K₂CO₃ (1.5 equiv)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the aldehyde (1.0 equiv) in Ethanol (approx. 5 mL per mmol).
-
Reagent Prep: In a separate beaker, dissolve NH₂OH·HCl (1.5 equiv) and NaOAc (1.5 equiv) in a minimum amount of water.
-
Mixing: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
-
Reflux: Heat the mixture to reflux (80°C) for 1–2 hours.
-
Workup: Remove the solvent under reduced pressure (Rotavap) to ~20% volume. Pour the residue into ice-cold water.
-
Crystallization: The oxime typically precipitates as a white to off-white solid. Filter and wash with cold water.[4]
-
Drying: Dry in a vacuum oven at 40°C.
-
Isomer Management: The product is usually a mixture of E (anti) and Z (syn) isomers, with the E-isomer often being thermodynamically favored. If a single isomer is required for crystallography, recrystallize from hot ethanol.
Mechanistic & Workflow Visualization
The following diagram illustrates the preferred SNAr pathway and the subsequent condensation mechanism.
Figure 2: Reaction workflow for the metal-free synthesis route (Method A).
Characterization & Quality Control
To validate the synthesis, compare your analytical data against these expected values.
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Rf ~0.3 (Hex/EtOAc 3:1) | More polar than aldehyde intermediate. |
| ¹H NMR | δ 8.0–8.5 ppm (s, 1H) | -CH=N-OH (Aldimino proton). Distinctive singlet. |
| ¹H NMR | δ 10.0–11.5 ppm (s, 1H) | =N-OH (Hydroxyl proton). Broad, D₂O exchangeable. |
| ¹H NMR | δ 6.5, 7.7, 8.0 ppm | Pyrazole Ring Protons . Characteristic 3-signal pattern (dd/d). |
| IR | ~3200–3400 cm⁻¹ | O-H stretch (Broad). |
| IR | ~1610–1630 cm⁻¹ | C=N stretch (Oxime). |
Note on Isomers: In ¹H NMR, the E-isomer aldimino proton typically appears downfield relative to the Z-isomer due to the anisotropy of the hydroxyl group.
Safety & Handling
-
2-Fluorobenzaldehyde: Irritant. Causes serious eye irritation. Use fume hood.
-
Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Upon heating, can decompose violently if mixed with strong oxidizers.
-
Reaction Scale-up: When scaling >10g, ensure adequate venting during the oximation step, as HCl gas is neutralized by the base, potentially releasing CO₂ if carbonate is used.
References
-
Synthesis of Pyrazolyl-benzaldehydes via SNAr
-
Copper-Catalyzed Coupling (Ullmann Type)
- Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Source: NIH / Molecules
-
URL:[Link]
-
General Oxime Synthesis & Isomerism
- Reaction of 2-Fluorobenzaldehyde with Pyrazole (Patent/Commercial Context): Title: 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde Synthesis Steps. Source: EvitaChem
Sources
- 1. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. societachimica.it [societachimica.it]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Complexation of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime with Copper(II) ions
Topic: Procedure for Complexation of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime with Copper(II) Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the optimized protocol for the synthesis and complexation of 2-(1H-pyrazol-1-yl)benzaldehyde oxime (PBO) with Copper(II). This ligand features a biologically privileged scaffold combining a pyrazole moiety and an oxime group, acting as a versatile N,N-bidentate chelator . The resulting Copper(II) complexes are of significant interest in medicinal chemistry for their potential DNA-binding/cleavage activity and in catalysis for oxidation reactions.
This document provides a self-validating workflow, moving from ligand precursor synthesis to the isolation and characterization of the final Cu(II) complex.
Theoretical Framework & Ligand Design
Ligand Architecture
The ligand, 2-(1H-pyrazol-1-yl)benzaldehyde oxime, is designed to form stable chelate rings with transition metals.
-
Donor Sites: The ligand possesses two primary nitrogen donor atoms:
-
The imine nitrogen of the oxime group (-CH=N-OH).
-
The pyridine-like nitrogen (N2) of the pyrazole ring.
-
-
Chelation Effect: Upon coordination, these two nitrogens form a stable six-membered chelate ring with the Copper(II) center.
-
Oxime Versatility: The oxime group can coordinate as a neutral species (R-C=N-OH) or, upon deprotonation, as an anionic oximate (R-C=N-O⁻), allowing for tunable charge balance in the final complex.
Copper(II) Coordination Geometry
Copper(II) (
-
Stoichiometry: Depending on the counter-ion and reaction conditions, the complex typically forms in a 1:2 (M:L) ratio,
or . -
Jahn-Teller Distortion: Due to the
electronic configuration, significant axial elongation is expected in octahedral geometries, which can be observed in EPR and X-ray crystallographic data.
Materials and Safety
Reagents
| Reagent | Purity | Role | Hazard Class |
| 2-(1H-Pyrazol-1-yl)benzaldehyde | >97% | Ligand Precursor | Irritant |
| Hydroxylamine Hydrochloride | >99% | Oxime Source | Corrosive, Sensitizer |
| Copper(II) Acetate Monohydrate | >98% | Metal Source | Harmful, Environmentally Hazardous |
| Sodium Acetate (anhydrous) | >99% | Base/Buffer | Irritant |
| Ethanol (Absolute) | ACS Grade | Solvent | Flammable |
| Diethyl Ether | ACS Grade | Wash Solvent | Flammable, Peroxide Former |
Safety Precautions
-
Copper Salts: Toxic to aquatic life. Dispose of waste in heavy metal containers.
-
Hydroxylamine: Potential skin sensitizer. Handle in a fume hood.
-
Solvents: Perform all reflux steps under an inert atmosphere (Nitrogen or Argon) if strict anhydrous conditions are required, though this synthesis is generally air-tolerant.
Experimental Protocol
Part A: Ligand Synthesis (Pre-requisite)
If the oxime ligand is not commercially available, synthesize it from the aldehyde.
-
Dissolution: Dissolve 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq, e.g., 1.72 g, 10 mmol) in Ethanol (20 mL).
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.2 eq, 0.83 g) and Sodium Acetate (1.2 eq, 0.98 g) in a minimum amount of water (approx. 5 mL).
-
Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours . Monitor reaction progress via TLC (Silica, 30% EtOAc/Hexane).
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 100 g).
-
Filtration: The white/off-white precipitate (Oxime) is filtered, washed with cold water (3 x 10 mL), and dried in a vacuum desiccator over
.
Part B: Complexation with Copper(II)[5][6]
This protocol describes the synthesis of the bis-chelated complex using Copper(II) Acetate.
-
Ligand Solution: Dissolve the synthesized Oxime Ligand (2.0 mmol, 0.374 g) in absolute Ethanol (15 mL). Warm slightly (40°C) to ensure complete dissolution.
-
Metal Solution: Dissolve Copper(II) Acetate Monohydrate (1.0 mmol, 0.200 g) in Ethanol (10 mL). Add a few drops of Glacial Acetic Acid if turbidity occurs (to prevent hydrolysis).
-
Mixing: Add the Copper(II) solution dropwise to the Ligand solution under magnetic stirring.
-
Observation: The solution should immediately change color (typically to deep green, brown, or blue depending on coordination).
-
-
Reflux: Heat the reaction mixture to reflux for 3–4 hours .
-
Precipitation:
-
Scenario A (Precipitate forms hot): If a solid forms during reflux, filter hot.
-
Scenario B (Soluble): If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool to 4°C overnight.
-
-
Washing: Filter the solid complex. Wash with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted ligand.
-
Drying: Dry the complex in a vacuum oven at 50°C for 6 hours.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow from aldehyde precursor to final Copper(II) complex.
Characterization & Validation
To ensure scientific integrity, the following characterization data must be gathered to validate the complex formation.
| Method | Feature to Observe | Interpretation |
| FT-IR | The azomethine (C=N) stretch (approx. 1610-1620 cm⁻¹) typically shifts to lower frequency (10-20 cm⁻¹) upon coordination to Cu(II). | |
| FT-IR | Look for the N-O stretching vibration around 950-1000 cm⁻¹. Significant shifts indicate oxime nitrogen coordination. | |
| UV-Vis | d-d transitions | Broad band around 600-700 nm (visible region) characteristic of |
| EPR | g-values | X-band EPR (solid state or frozen solution) typically shows an axial signal ( |
| Elemental Analysis | C, H, N % | Compare experimental % with theoretical values for |
Proposed Coordination Structure
The diagram below illustrates the expected chelation mode where the Pyrazole N and Oxime N bind to the Copper center.
Figure 2: Schematic representation of the expected square planar/distorted octahedral coordination environment (trans-isomer depicted).
Troubleshooting Guide
-
Issue: No precipitate forms.
-
Cause: Complex is highly soluble in ethanol.
-
Solution: Evaporate solvent to near dryness, add cold water or diethyl ether to induce precipitation. Alternatively, switch solvent to Methanol/Water mixtures.
-
-
Issue: Product is sticky/oily.
-
Cause: Solvent inclusions or impurities.
-
Solution: Triturate (grind) the oil with Hexane or Diethyl Ether until it solidifies. Recrystallize from hot Ethanol.
-
-
Issue: Low Yield.
-
Cause: Incomplete deprotonation of the oxime (if aiming for neutral species).
-
Solution: Add a stoichiometric amount of base (e.g., Triethylamine or NaOH) to the ligand solution before adding the copper salt.
-
References
-
Ligand Synthesis & Properties
-
Copper(II)
-
Mandal, S. et al. (2016). Synthesis and characterization of two Cu(II) complexes with a new pyrazole-based Schiff base ligand. Journal of Coordination Chemistry. Link
-
Constantinos, G. et al. (2012). Copper(II)-Promoted Reactions of α-Pyridoin Oxime. MDPI Molecules. Link
- Halcrow, M. A. (2011). Structure and functional properties of Copper(II) complexes with pyrazole-based ligands. Inorganica Chimica Acta. (General Reference for Pyrazole-Cu geometry).
-
-
General Methodology
-
Chaudhary, A. et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. NIH/PubMed. Link
-
Sources
- 1. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N’1E, N’3E)- N’1, N’3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
Technical Application Note: Engineering MOFs with 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Linkers
Executive Summary
This application note details the protocol for synthesizing and utilizing 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (PBO) as a heteroditopic linker in Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylate linkers, PBO combines a neutral N-donor (pyrazole) with a tunable N,O-donor (oxime). This dual functionality allows for the construction of bio-active coordination polymers and magnetic clusters , making them highly relevant for drug delivery systems and bio-sensing applications.
Key Advantages:
-
Pharmacophore Integration: The linker incorporates a pyrazole moiety, a privileged structure in medicinal chemistry (e.g., Celecoxib), offering potential for bio-MOF applications.
-
Structural Versatility: The oxime group facilitates
or bridging, often yielding high-nuclearity Secondary Building Units (SBUs). -
Tunable Stability: The pyrazole-metal bond provides hydrolytic stability, while the oxime bond offers pH-responsive lability for controlled release.
Ligand Synthesis Protocol: The PBO Linker
The synthesis of the PBO linker is a two-step process involving nucleophilic aromatic substitution followed by condensation. This protocol ensures high purity, essential for reproducible MOF growth.
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Pyrazole (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolve 2-fluorobenzaldehyde (10 mmol) and pyrazole (12 mmol) in anhydrous DMF (20 mL).
-
Add
(20 mmol) and heat the mixture to 110°C for 12 hours under an inert atmosphere ( ). -
Quench: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Yield: Typically 85-90%.
Step 2: Conversion to Oxime (PBO)
Reaction Type: Schiff Base Condensation
Reagents:
-
2-(1H-Pyrazol-1-yl)benzaldehyde (from Step 1)[1]
-
Hydroxylamine Hydrochloride (
, 1.5 eq) -
Sodium Acetate (
, 1.5 eq) -
Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve the aldehyde (5 mmol) in Ethanol (15 mL).
-
Dissolve
(7.5 mmol) and (7.5 mmol) in Water (5 mL). -
Add the aqueous solution to the ethanol solution dropwise.
-
Reflux at 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Evaporate ethanol. The white solid precipitates out. Wash with cold water to remove salts.
-
Drying: Vacuum dry at 50°C.
Self-Validating Checkpoint:
-
NMR (DMSO-
): Look for the disappearance of the aldehyde proton ( ppm) and the appearance of the oxime singlet ( ppm) and the imine singlet ( ppm).
MOF Assembly Protocol
We present two methods: Solvothermal Synthesis (for robust crystals) and Layering (for delicate, high-purity single crystals).
Method A: Solvothermal Synthesis (High Yield)
Best for: Bulk material production, gas sorption studies.
Reagents:
-
Linker: PBO (0.1 mmol)
-
Metal Salt:
or (0.1 mmol) -
Solvent: DMF/Ethanol (1:1 v/v, 10 mL)
-
Base (Optional): Triethylamine (
, 0.1 mmol) – Critical for deprotonating the oxime to force bridging.
Protocol:
-
Dissolve PBO in the solvent mixture in a 20 mL scintillation vial.
-
Add the metal salt and sonicate for 5 minutes until clear.
-
Optimization: If a precipitate forms immediately, add 2 drops of
to re-dissolve, then seal. -
Place the vial in a programmable oven.
-
Heating Profile: Ramp to 100°C over 2 hours; Hold for 48 hours; Cool to RT over 12 hours (0.1°C/min).
-
Harvest: Filter the blue/green crystals (Cu) or colorless blocks (Zn) and wash with fresh ethanol.
Method B: Liquid-Liquid Diffusion (Layering)
Best for: X-ray quality single crystals.
Protocol:
-
Dissolve PBO (0.05 mmol) in
(DCM, 4 mL) – Bottom Layer. -
Create a "buffer layer" of pure MeOH/DCM (1:1, 2 mL) carefully on top.
-
Dissolve Metal Salt (0.05 mmol) in MeOH (4 mL) – Top Layer.
-
Seal with parafilm (poke 1 small hole) and leave undisturbed in a vibration-free zone for 1-2 weeks.
Structural Logic & Visualization
The following diagram illustrates the synthesis workflow and the coordination logic. The PBO linker is "heteroditopic," meaning it has two different binding sites that can be activated selectively.
Figure 1: Synthetic pathway from commercial precursors to the final PBO-MOF, highlighting the dual-coordination logic of the linker.
Characterization & Data Interpretation
To validate the formation of the MOF, compare your data against these expected parameters.
| Technique | Parameter | Expected Observation | Causality/Reasoning |
| PXRD | Low Angle Peaks ( | Sharp, distinct peaks | Indicates long-range ordering and large unit cell characteristic of MOFs. |
| FTIR | Shift from | Indicates coordination of the imine nitrogen to the metal center. | |
| FTIR | Shift to higher frequency ( | Indicates deprotonation and bridging of the oxime oxygen. | |
| TGA | Weight Loss | Step 1: Solvent ( | Pyrazole-based MOFs typically exhibit high thermal stability due to strong M-N bonds. |
Applications in Drug Development
For researchers in the pharmaceutical sector, this MOF platform offers specific utility:
-
Bio-Active Linker Release: The PBO linker itself contains the pyrazole pharmacophore. Upon degradation of the MOF in acidic environments (e.g., tumor microenvironment, pH 5.5), the linker is released. This makes the MOF a potential "prodrug" carrier.
-
Magnetic Sensing: Oxime bridges (
) are known to mediate strong antiferromagnetic coupling between Cu(II) centers. Changes in the magnetic susceptibility of these MOFs can be used to sense guest molecules (solvents, small bio-analytes) that perturb the coordination sphere. -
Catalysis: The open metal sites (often created by removing coordinated solvent molecules) can catalyze the synthesis of pharmaceutical intermediates, particularly in Henry reactions or Knoevenagel condensations , leveraging the basicity of the uncoordinated oxime oxygen if present.
References
-
Ligand Synthesis Foundation
- Synthesis of 2-(1H-pyrazol-1-yl)
- Source: Journal of Heterocyclic Chemistry.
-
Oxime Coordination Chemistry
- Kukovec, B.-M. et al. "Structural diversity of coordination polymers with pyridine-aldoxime ligands."
- Context: Establishes the bridging modes of aldoximes in MOFs.
-
Pyrazole-Based MOFs
- Gallucci, J.C. et al.
- Context: Demonstrates the stability of pyrazole-metal bonds.
-
General Protocol Validation
- Stock, N. & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites."
- Context: Standard solvothermal methods adapted for this guide.
Sources
Application Note: Antimicrobial Profiling of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Derivatives
Abstract & Scope
This technical guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime derivatives. These compounds represent a hybrid pharmacophore combining the bioactivity of pyrazoles (often targeting DNA gyrase) with the metal-chelating and hydrogen-bonding potential of the oxime (
Due to the specific physicochemical properties of these derivatives—namely high lipophilicity and potential for precipitation in aqueous media—standard clinical protocols (CLSI/EUCAST) must be adapted. This guide provides a self-validating workflow covering compound solubilization, primary screening, quantitative potency determination (MIC), and kinetic profiling.
Pre-Analytical Considerations: Compound Handling
Solubility & Stability
The pyrazole-oxime scaffold is generally hydrophobic. Improper solubilization is the leading cause of false-negative results in antimicrobial assays.
-
Solvent: Dissolve neat powder in 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL or 20 mM) to minimize the volume of DMSO added to the bacterial culture.
-
Stability Warning: The oxime linkage (
) is hydrolytically stable at physiological pH (7.2–7.4) but can degrade in highly acidic environments. Avoid using unbuffered acidic broths (pH < 5.0).
The "DMSO Limit" Rule
Most bacterial strains tolerate up to 2-4% DMSO, but sensitive strains (e.g., H. influenzae) may be inhibited at 1%.
-
Standard: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) .
-
Control: Always run a "Solvent Control" (media + 1% DMSO + bacteria) to prove the solvent is not inhibiting growth.
Experimental Workflow Overview
The following diagram illustrates the decision matrix for evaluating these derivatives, moving from qualitative screening to quantitative characterization.
Figure 1: Step-wise evaluation pipeline. ZOI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration.
Protocol 1: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment to select active derivatives.
Why Well Diffusion? Unlike disk diffusion, well diffusion allows a larger volume of the compound solution (50-100 µL) to be tested, which helps overcome the diffusion limitations of lipophilic pyrazole derivatives in agar.
Materials
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized bacterial suspension (
McFarland). -
Sterile cork borer (6 mm).
-
Test Compound (1 mg/mL in 10% DMSO).
-
Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).
-
Negative Control: 10% DMSO in sterile water.
Procedure
-
Inoculation: Swab the entire surface of the MHA plate with the bacterial suspension to create a lawn. Rotate the plate 60° three times to ensure even coverage.
-
Well Creation: Punch 6 mm holes using a sterile cork borer. Remove agar plugs with a sterile needle.
-
Sealing (Crucial): Add 10 µL of molten agar to the bottom of each well to seal it. Reason: Prevents lipophilic compounds from leaking under the agar layer.
-
Loading: Add 50–100 µL of the test compound, positive control, and solvent control into respective wells.
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes. Reason: Allows compound diffusion before bacterial growth begins.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Protocol 2: Quantitative Potency (Broth Microdilution - MIC)
Purpose: Determine the lowest concentration inhibiting visible growth. This is the Gold Standard (CLSI M07-A10).
Challenge: Pyrazole-oximes may precipitate in broth or have intrinsic color, interfering with visual turbidity readings. Solution: Use a Resazurin (Alamar Blue) indicator for colorimetric endpoint detection.
Materials
-
96-well microtiter plates (U-bottom).
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Resazurin sodium salt (0.015% w/v in sterile PBS).
Step-by-Step Methodology
-
Stock Preparation: Prepare 2048 µg/mL stock in 100% DMSO.
-
Intermediate Dilution: Dilute stock 1:20 in MHB to get 102.4 µg/mL (5% DMSO).
-
Plate Setup:
-
Add 100 µL of sterile MHB to columns 2–12.
-
Add 200 µL of the Intermediate Dilution to column 1.
-
Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Result: Concentration range 102.4 to 0.2 µg/mL.
-
Column 11: Growth Control (MHB + Bacteria + 0.5% DMSO).
-
Column 12: Sterility Control (MHB only).
-
-
Inoculation:
-
Dilute 0.5 McFarland culture 1:150 in MHB to achieve
CFU/mL. -
Add 100 µL of inoculum to wells in columns 1–11.
-
Final Test Concentration: 51.2 µg/mL down to 0.1 µg/mL.
-
Final DMSO: 0.25% (Safe for all bacteria).
-
-
Incubation: 37°C for 18–20 hours (24h for fungi).
-
Readout (Resazurin Modification):
-
Add 30 µL of Resazurin solution to all wells.
-
Incubate for 2–4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration well that remains blue.
-
Protocol 3: Time-Kill Kinetics
Purpose: Determine if the derivative is Bactericidal (kills) or Bacteriostatic (stops growth).
Procedure
-
Setup: Prepare tubes with MHB containing the compound at 1× MIC and 2× MIC . Include a growth control (no drug).
-
Inoculum: Add bacteria to reach a starting density of
CFU/mL. -
Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.
-
Analysis: Count colonies (CFU/mL) after incubation.
Interpretation Logic:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.[1]
Data Presentation & Analysis
Reporting Standards
Quantitative data should be summarized in comparative tables.
Table 1: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound ID | R-Group Substitution | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| PO-01 | -H | 64 | >128 | 128 |
| PO-02 | -Cl (4-position) | 8 | 32 | 16 |
| PO-03 | -NO2 (Electron w/d) | 2 | 16 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |
Mechanism Validation (Advanced)
To confirm the pyrazole-oxime mechanism (e.g., DNA Gyrase inhibition), perform a supercoiling assay.
Figure 2: Enzymatic inhibition assay workflow to validate molecular target.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Broth microdilution methodology. [Link]
-
Ahsan, M. J., et al. (2013). Synthesis, anticancer and antimicrobial activities of some new pyrazole derivatives containing 1,3,4-thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters.[4] [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][5][6] Nature Protocols. [Link]
-
Sarkar, A., et al. (2007). Determination of tolerance limits of dimethyl sulfoxide (DMSO) on selected bacterial strains. [Link]
Sources
- 1. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes & Protocols: Electrochemical Sensing of Heavy Metal Ions Using 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword for the Modern Researcher
In the continuous pursuit of sensitive and selective analytical methods for environmental monitoring and clinical diagnostics, the development of novel electrochemical sensors is paramount. This guide delves into the promising, albeit currently theoretical, application of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime as a sophisticated chelating agent for the electrochemical detection of heavy metal ions. While direct, peer-reviewed applications of this specific molecule are not yet prevalent in existing literature, its molecular architecture—featuring both a pyrazole moiety and an oxime group—suggests a strong potential for forming stable complexes with various metal cations.[1][2] This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for harnessing this molecule's potential. We will explore its synthesis, the fabrication of a chemically modified electrode, and a detailed protocol for the voltammetric determination of a model analyte, divalent copper ions (Cu²⁺), a significant environmental pollutant.
Section 1: The Scientific Rationale—Why 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime?
The efficacy of an electrochemical sensor is fundamentally tied to the interaction between the analyte and the sensing material. 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a compelling candidate for heavy metal ion sensing due to the synergistic effects of its constituent functional groups:
-
The Pyrazole Moiety: The nitrogen atoms within the pyrazole ring are well-established coordination sites for metal ions.[1] Their ability to form stable chelate rings with transition metals is a cornerstone of coordination chemistry and has been extensively leveraged in the design of chemical sensors.[1][2]
-
The Oxime Group (-C=N-OH): The oxime group provides an additional coordination site through its nitrogen and oxygen atoms. This dual-point chelation enhances the stability of the metal-ligand complex, a critical factor for achieving high sensitivity and selectivity in electrochemical detection.
The conjugated system of the benzaldehyde backbone facilitates electron transfer, which is essential for generating a measurable electrochemical signal upon metal ion binding.
Proposed Sensing Mechanism
The proposed mechanism for the detection of Cu²⁺ ions involves the formation of a stable coordination complex with the 2-(1H-Pyrazol-1-yl)benzaldehyde oxime immobilized on an electrode surface. This complexation event can be monitored using voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), which are highly sensitive to changes in the electrochemical environment at the electrode-solution interface.[3][4][5]
Section 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a prerequisite for its use in electrochemical sensing. This can be achieved through a straightforward condensation reaction between 2-(1H-Pyrazol-1-yl)benzaldehyde and hydroxylamine hydrochloride.[6][7][8]
Protocol 2.1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Materials:
-
2-(1H-Pyrazol-1-yl)benzaldehyde (CAS: 138479-47-7)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Methanol
-
Deionized water
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
In a mortar, combine 2-(1H-Pyrazol-1-yl)benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and anhydrous sodium carbonate (1.5 mmol).
-
Grind the mixture thoroughly at room temperature for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 15 mL of deionized water to the mortar and triturate the solid.
-
Filter the resulting solid precipitate and wash it with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9][10]
Section 3: Fabrication of the Chemically Modified Electrode
The performance of the electrochemical sensor is critically dependent on the successful immobilization of the 2-(1H-Pyrazol-1-yl)benzaldehyde oxime onto the electrode surface. A glassy carbon electrode (GCE) is a common and suitable substrate due to its wide potential window and chemical inertness.
Protocol 3.1: Preparation of the 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Modified GCE
Materials:
-
Glassy carbon electrode (GCE)
-
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Polishing the GCE:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with deionized water.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in a 1:1 mixture of ethanol and deionized water for 5 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen gas.
-
-
Modification of the GCE:
-
Prepare a 5 mM solution of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in DMF.
-
Drop-cast 10 µL of this solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or in a gentle stream of warm air.
-
The resulting modified electrode is denoted as PBO/GCE.
-
Section 4: Electrochemical Detection of Cu²⁺ Ions
With the PBO/GCE prepared, the next step is the electrochemical detection of Cu²⁺ ions. Differential Pulse Voltammetry (DPV) is a suitable technique for this purpose due to its high sensitivity and good resolution.[3][11]
Protocol 4.1: DPV Measurement of Cu²⁺
Materials and Instruments:
-
PBO/GCE (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
0.1 M Acetate buffer solution (pH 5.5)
-
Standard stock solution of Cu²⁺ (e.g., from CuSO₄·5H₂O)
-
Deionized water
Procedure:
-
Preconcentration Step:
-
Immerse the PBO/GCE, Ag/AgCl electrode, and platinum wire in an electrochemical cell containing 10 mL of the 0.1 M acetate buffer solution.
-
Add a known concentration of Cu²⁺ to the cell.
-
Apply a preconcentration potential of -0.6 V for a specified time (e.g., 300 seconds) while stirring the solution. This step facilitates the accumulation of Cu²⁺ ions onto the PBO/GCE surface through complexation.
-
-
Voltammetric Measurement:
-
Stop the stirring and allow the solution to become quiescent for 10 seconds.
-
Scan the potential from -0.4 V to +0.4 V using DPV with the following parameters (example):
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
-
Data Analysis:
-
A stripping peak corresponding to the oxidation of Cu⁰ to Cu²⁺ should be observed. The peak current will be proportional to the concentration of Cu²⁺ in the sample.
-
Record the peak current at the characteristic potential for copper.
-
-
Calibration Curve:
-
Repeat steps 1-3 for a series of standard Cu²⁺ solutions of increasing concentrations.
-
Plot the peak current versus the Cu²⁺ concentration to construct a calibration curve.
-
-
Sample Analysis:
-
For an unknown sample, perform the same procedure and determine the Cu²⁺ concentration from the calibration curve.
-
Table 1: Hypothetical Performance Data for the PBO/GCE Sensor for Cu²⁺ Detection
| Parameter | Value |
| Linear Range | 0.1 µM - 10 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 2.5 µA/µM |
| Reproducibility (RSD) | 3.5% (for n=5 measurements) |
| Selectivity | Good selectivity against common interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺) |
Section 5: Visualizing the Workflow and Sensing Mechanism
Diagram 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Caption: Synthesis of the target ligand via a solvent-free grinding method.
Diagram 2: Electrochemical Sensing Workflow
Caption: Step-by-step workflow for electrochemical detection of Cu²⁺.
Diagram 3: Proposed Chelation Mechanism
Caption: Chelation of Cu²⁺ by the immobilized PBO ligand.
References
-
March, G., Nguyen, T., & Piro, B. (2015). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Biosensors, 5(2), 241-275. [Link]
-
Al-Hetlani, E., et al. (2022). Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode. ACS Omega. [Link]
-
Vlascici, D., et al. (2014). Electroanalytical method development for the stripping voltammetric determination of metal ions with bismuth film modified electrodes. PhD Thesis, Eötvös Loránd University. [Link]
-
ACS Omega. (2023). Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode. [Link]
-
March, G., Nguyen, T., & Piro, B. (2015). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. OUCI. [Link]
-
Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235-2237. [Link]
-
Walsh Medical Media. (2014). Electrochemical Sensor of Heavy Metals Based on Chelating Compounds. [Link]
-
MDPI. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. [Link]
-
ACS Omega. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]
-
MOCEDES. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. [Link]
-
PubChem. (n.d.). 2-(1H-pyrazol-1-yl)benzaldehyde. [Link]
-
MDPI. (2021). Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes. [Link]
- Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
-
MDPI. (2022). Electrochemical Sensors and Their Applications: A Review. [Link]
-
RSC Publishing. (2020). Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. [Link]
-
Iowa State University. (n.d.). Electrochemical detection of heavy metal ions using plasma treated laser-induced graphene. [Link]
-
The Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]
-
NIST. (n.d.). Benzaldehyde, oxime. [Link]
-
Semantic Scholar. (n.d.). Electrochemical sensors, biosensors, and their biomedical applications. [Link]
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mocedes.org [mocedes.org]
- 3. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Benzaldehyde, oxime [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Ticket ID: #PUR-OX-2PYZ-001 Subject: Purification strategies for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS: N/A for specific derivative, Analogous to 932-90-1) Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic & Triage: Understanding Your Impurity Profile
Before initiating a purification protocol, you must identify the nature of your contamination. The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the condensation of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride.
The presence of the pyrazole ring (a weak base) and the oxime group (amphoteric/weakly acidic) creates a unique solubility profile that we can exploit for purification.
Common Impurity Matrix
| Impurity Type | Origin | Diagnostic Sign (TLC/NMR) | Removal Strategy |
| Unreacted Aldehyde | Incomplete conversion of 2-(pyrazol-1-yl)benzaldehyde | IR: Strong C=O stretch (~1690 cm⁻¹)¹H NMR: CHO singlet (~10 ppm) | Protocol B (Bisulfite Wash) |
| Geometric Isomers | Formation of Z (syn) isomer alongside E (anti) | ¹H NMR: Two sets of oxime CH=N signals.[1][2][3] Z-isomer usually upfield. | Protocol A (Recrystallization) |
| Nitrile Derivative | Dehydration of oxime (Over-heating/Acidic conditions) | IR: Sharp C≡N stretch (~2220 cm⁻¹) | Protocol C (Flash Chromatography) |
| Pyrazole Precursor | Carryover from Step 1 (if multi-step synthesis) | TLC: Distinct spot, often more polar than oxime. | Protocol D (Acid Wash) |
Purification Decision Tree
Use this logic flow to select the correct protocol for your specific crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.
Detailed Experimental Protocols
Protocol A: Recrystallization (The "Gold Standard")
Target: Removal of minor impurities and isolation of the thermodynamically stable E-isomer. Principle: Oximes generally exhibit steep solubility curves in aqueous ethanol. The E-isomer packs better in the crystal lattice than the Z-isomer.
-
Solvent Selection: Prepare a mixture of Ethanol (95%) and Deionized Water .
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60-70°C) to dissolve.
-
Note: Do not boil excessively; oximes can thermally decompose to nitriles [1].
-
-
Precipitation: Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of ethanol to clear the solution again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Collection: Filter the white/off-white needles. Wash with cold 20% EtOH/Water.
Protocol B: Sodium Bisulfite Wash (The "Chemical Scrubber")
Target: Specific removal of unreacted 2-(1H-pyrazol-1-yl)benzaldehyde . Principle: Bisulfite forms a water-soluble adduct with aldehydes, while the oxime remains in the organic phase.
-
Dissolve the crude mixture in Ethyl Acetate or Dichloromethane .
-
Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Mechanism:[4]
(Water Soluble).
-
-
Wash with water, then brine.
-
Dry over
and concentrate.
Protocol C: Flash Chromatography (Silica Gel)
Target: Separation of complex mixtures or oils that refuse to crystallize. Warning: Silica gel is slightly acidic and can cause isomerization of the oxime or hydrolysis back to the aldehyde.
-
Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexane if degradation is observed).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 9:1, move to 7:3).
-
Loading: Dry load (adsorb crude onto silica) is preferred over wet loading to prevent band tailing.
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. Why? A: This often indicates a high ratio of the Z (syn) isomer or retained solvent.
-
Fix: Dissolve the oil in diethyl ether and add hexanes until cloudy. Scratch the glass side with a spatula to induce nucleation. If this fails, use Protocol C (Chromatography) to purify, which often yields a solid upon evaporation.
Q2: I see two spots on TLC that are very close. Is this an impurity? A: Likely not. These are probably the E and Z isomers.
-
Verification: Run a 2D-TLC or isolate a small amount. If they interconvert upon standing in solution, they are isomers. The E-isomer is usually the major product and more polar (lower Rf) due to accessible OH hydrogen bonding, though this varies by solvent system [2].
Q3: Can I use acid extraction to remove the pyrazole starting material? A: Proceed with caution. While the pyrazole nitrogen is basic, the oxime can hydrolyze in strong aqueous acid.
-
Better Approach: Use a pH 3-4 buffer wash. The pyrazole (pKa ~2.5) may protonate and wash out, while the oxime (stable at mild pH) remains in the organic layer.
Q4: My NMR shows a "ghost" aldehyde peak that wasn't there before. A: You likely hydrolyzed the oxime during workup.
-
Cause: Prolonged exposure to acidic silica gel or heating in water/acid.
-
Prevention: Neutralize your silica gel with 1% Et3N and avoid boiling water during recrystallization.
Mechanistic Insight: Isomerism & Chelation
The 2-pyrazolyl substituent provides a secondary binding site. In the Z-isomer, the oxime -OH may engage in intramolecular Hydrogen bonding with the Pyrazole Nitrogen, stabilizing this isomer more than in typical benzaldehyde oximes.
Figure 2: Isomerization equilibrium. Note that the pyrazole ring at the ortho position can influence the E/Z ratio via steric and electronic effects.
References
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime. Retrieved from
-
ResearchGate. (2025). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from
-
Sigma-Aldrich. (2025). 2-(1H-Pyrazol-1-yl)benzaldehyde Product Information. Retrieved from
-
Wikipedia. (n.d.). Benzaldehyde oxime.[2][4][6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Optimizing recrystallization solvents for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Introduction & Compound Profile
Recrystallizing 2-(1H-Pyrazol-1-yl)benzaldehyde oxime presents a unique set of challenges due to its structural duality. You are dealing with a molecule that possesses a lipophilic benzene core, a polar nitrogen-rich pyrazole ring, and an amphoteric oxime moiety capable of hydrogen bonding.
Unlike simple benzaldehyde oximes, the pyrazole substituent increases the molecule's polarity and melting point, making standard non-polar solvents (like pure hexane) ineffective, while highly polar solvents (like pure methanol) often lead to excessive solubility and poor recovery.
Critical Physicochemical Factors[1][2][3]
-
H-Bonding Network: The oxime hydroxyl (-OH) and the pyrazole nitrogen act as both donors and acceptors, promoting strong intermolecular lattice forces.
-
Isomerism: This compound exists as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically favored. Improper heating or acidic solvents can shift this equilibrium or cause dehydration to the nitrile.
-
Oiling Out: The aromatic rings induce strong van der Waals interactions. If the solution cools too rapidly, the compound may separate as a supercooled liquid (oil) rather than a crystal lattice.
Solvent System Optimization
We do not recommend a "one-size-fits-all" approach.[1] Select your solvent system based on your specific purity requirements and impurity profile.
Table 1: Solvent Screening Matrix
| Solvent System | Classification | Suitability | Application Logic |
| Ethanol / Water | Polar / Protic | Primary Recommendation | Best balance. Ethanol dissolves the pyrazole/oxime distinct moieties; water acts as a gentle anti-solvent to force lattice formation. |
| Ethyl Acetate / Hexane | Polar Aprotic / Non-polar | Secondary (High Purity) | Use if the crude material contains polar impurities (salts, acids). The non-polar hexane drives precipitation while EtOAc keeps the product from oiling out. |
| Acetonitrile | Polar Aprotic | Specialized | Use for HPLC-grade purification. Acetonitrile has a high dielectric constant but no H-bond donors, often yielding distinct crystal habits. |
| Toluene | Aromatic | Avoid | High boiling point increases risk of oxime degradation/dehydration. Tendency to solvate impurities.[2] |
Decision Logic & Workflow
Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent based on your crude material's behavior.
Figure 1: Decision matrix for selecting the appropriate solvent system based on solubility behavior.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water Method (Standard)
Best for: General purification and removal of inorganic salts.
-
Dissolution: Place 1.0 g of crude oxime in a 50 mL Erlenmeyer flask. Add 5 mL of absolute ethanol .
-
Heating: Heat gently on a steam bath or hot plate (set to ~70°C). If solid remains, add ethanol in 1 mL increments until fully dissolved. Do not boil aggressively.
-
Filtration (Hot): If the solution is cloudy (insoluble impurities), filter rapidly through a pre-warmed glass funnel with fluted filter paper.
-
Anti-Solvent Addition: Remove from heat. While still hot, add warm distilled water dropwise.
-
Stop point: The moment a faint, persistent turbidity (cloudiness) appears.[3]
-
Correction: Add 2-3 drops of ethanol to clear the solution back to transparent.
-
-
Crystallization: Cap the flask. Allow it to cool to room temperature undisturbed (approx. 30 mins). Then, transfer to a 4°C refrigerator for 2 hours.
-
Collection: Filter the crystals using a Büchner funnel. Wash with a cold 50:50 EtOH/Water mixture.
Protocol B: The Ethyl Acetate/Hexane Method (High Purity)
Best for: Removing organic impurities and preventing oiling out.
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .
-
Precipitation: Remove from heat. Slowly add Hexane (or Petroleum Ether) down the side of the flask until the solution becomes slightly opaque.
-
Re-solvation: Heat briefly to re-dissolve any premature precipitate.
-
Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let the bath cool naturally. Slow cooling is critical here to prevent oiling.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
The Science: This occurs when the solution temperature drops below the separation temperature (where the liquid phase separates) before it hits the crystallization temperature. The pyrazole moiety creates strong intermolecular attractions that favor the liquid phase if the lattice energy isn't accessible. ** The Fix:**
-
Re-heat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Add Solvent: You may be too concentrated. Add 10% more of your primary solvent (e.g., Ethanol) to lower the saturation slightly.
Q2: Can I use acidic water to help dissolve the pyrazole?
Strictly No. While the pyrazole nitrogen is basic and would protonate/dissolve in acid, acidic conditions catalyze the hydrolysis of the oxime back to the aldehyde and hydroxylamine. It can also promote the Beckmann rearrangement at higher temperatures. Keep conditions neutral.
Q3: I have low recovery yield. Where is my product?
The Science: The oxime/pyrazole combination is moderately polar. If you use too much alcohol, the compound remains solvated even at 0°C. The Fix:
-
Rotary evaporate the mother liquor to 1/3rd its volume.
-
Cool again in an ice-salt bath (-10°C).
-
For future runs, be more aggressive with the anti-solvent (Water or Hexane) addition.
Process Visualization
Figure 2: Step-by-step workflow for the purification process.[3][4]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for oxime recrystallization and solvent selection).
-
Sigma-Aldrich. Recrystallization Technical Bulletin. (General solubility principles for nitrogen heterocycles).
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzaldehyde oxime derivatives. (Physicochemical property data).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent polarity and compatibility data).
Sources
Technical Support Center: Troubleshooting Solubility of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime Complexes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-1-yl)benzaldehyde oxime and its metal complexes. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address one of the most common challenges encountered with this class of compounds: poor solubility. Our approach is rooted in explaining the causal mechanisms behind solubility issues to empower you with logical, science-backed solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental questions regarding the solubility of pyrazole-based oxime complexes.
Q1: Why are my 2-(1H-Pyrazol-1-yl)benzaldehyde oxime complexes poorly soluble?
A1: The poor solubility of these complexes is typically multifactorial, stemming from their inherent physicochemical properties.
-
High Crystal Lattice Energy: Metal complexes, particularly neutral ones with planar structures, can pack very efficiently into a stable crystal lattice. This strong packing requires a significant amount of energy to overcome during the dissolution process, leading to low solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack this high lattice energy[1].
-
Molecular Polarity and Structure: The 2-(1H-pyrazol-1-yl)benzaldehyde oxime ligand possesses both polar (oxime, pyrazole nitrogens) and nonpolar (benzoyl ring) regions. The resulting complex's overall polarity depends on the metal ion and the final three-dimensional geometry. If the complex has a low overall dipole moment, it will be poorly soluble in polar solvents like water. The three-dimensional structure of molecules can significantly influence their solubility by affecting how they pack in a solid state and how they are solvated[2].
-
Coordination Polymers: In some cases, the ligand or metal center may have additional coordination sites, leading to the formation of coordination polymers instead of discrete mononuclear complexes. These polymeric chains are often highly insoluble in all common solvents[3][4]. Many pyrazole-based complexes are noted to be soluble only in highly polar aprotic solvents like DMF and DMSO[5][6].
Q2: What are the recommended first-line solvents for initial screening?
A2: A systematic approach to solvent screening is crucial. We recommend starting with common laboratory solvents and progressing based on polarity. For antimicrobial or biological assays, initial tests in DMSO are common before dilution in aqueous media[7].
Table 1: Recommended Solvents for Initial Screening
| Polarity Index | Solvent | Class | Typical Use Case & Rationale |
| Low | Hexanes, Toluene | Nonpolar | To dissolve purely lipophilic impurities or for certain organic reactions. Unlikely to dissolve the complexes themselves. |
| Medium | Dichloromethane (DCM), Chloroform | Halogenated | Useful for chromatography and initial purification. May dissolve complexes with significant organic character. |
| Ethyl Acetate | Ester | A moderately polar solvent, good for extraction and chromatography. | |
| Acetone, Acetonitrile (ACN) | Ketone, Nitrile | Polar aprotic solvents that can be effective for a range of complexes. | |
| High | Methanol, Ethanol | Alcohol (Protic) | Polar protic solvents. Can be effective, especially if hydrogen bonding is possible. |
| Very High | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Aprotic | Often the solvents of last resort for characterization (e.g., NMR) due to their high boiling points and strong solubilizing power. They can dissolve many otherwise "insoluble" metal complexes[4][5][6]. |
| Aqueous | Water, Buffers (pH 4-9) | Protic | The target solvent for most biological applications. Solubility is often very low without formulation aids. |
Q3: How does the choice of metal ion (e.g., Cu(II), Zn(II), Ni(II)) affect the solubility of the final complex?
A3: The metal ion is central to the complex's final properties.
-
Coordination Geometry: Different metal ions favor different coordination geometries. For example, Cu(II) can readily adopt a square planar geometry, while Zn(II) is typically tetrahedral, and Ni(II) can be either square planar or octahedral[3]. These geometries dictate how the molecules pack in the solid state, directly impacting crystal lattice energy and solubility.
-
Charge and Counter-ions: If the complex is cationic or anionic rather than neutral, its solubility in polar solvents can be dramatically higher. For instance, creating a cationic complex by using a different ligand-to-metal ratio and introducing a non-coordinating counter-ion (like perchlorate or triflate) can significantly improve solubility in polar media[4].
Q4: Can I proactively modify the ligand to improve the solubility of future complexes?
A4: Yes, this is an excellent strategy for long-term research programs. Modifying the parent ligand is a common tactic used by coordination chemists to tune the physical properties of the resulting complexes[4].
-
Adding Solubilizing Groups: Incorporating hydrophilic groups, such as short polyethylene glycol (PEG) chains or sulfonic acid groups, onto the benzaldehyde or pyrazole rings can enhance aqueous solubility.
-
Introducing Bulky Groups: Adding bulky groups like tert-butyl can disrupt crystal packing (pi-stacking), reduce the lattice energy, and thereby increase solubility in organic solvents[4].
Section 2: A Systematic Troubleshooting Workflow for Solubility Enhancement
If your complex is insoluble in your desired solvent system, follow this systematic workflow. The goal is to find the simplest effective method before moving to more complex formulation strategies.
Solubility Troubleshooting Workflow
A logical progression from simple physical methods to more complex chemical and formulation-based approaches.
Caption: A decision-making workflow for addressing solubility issues.
Step 1: Initial Solvent Screening
Follow the recommendations in Table 1. This is a foundational step to understand the basic physicochemical nature of your complex. (See Appendix A for protocol).
Step 2: Physical Modification Techniques
These methods increase the surface area of the solid, which can enhance the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help break apart agglomerates of particles, increasing the surface area exposed to the solvent.
-
Particle Size Reduction (Micronization): Reducing particle size increases the surface-area-to-volume ratio, which can improve dissolution rates and, in some cases, apparent solubility[8][9]. This is a cornerstone of formulating poorly soluble active pharmaceutical ingredients (APIs).
Step 3: Chemical Modification & Formulation Strategies
These techniques modify the solvent environment or the compound itself to favor dissolution.
A. pH Adjustment
-
Causality: The oxime group (-NOH) and the pyrazole ring have ionizable protons. By adjusting the pH of the medium, you can deprotonate these groups to form an anionic complex, which may be significantly more soluble in aqueous media. Most drugs are weak electrolytes, and their ionized forms are more water-soluble[10]. A key strategy is to convert an API into its salt form to improve solubility[1].
-
Protocol: See Appendix A for a pH-solubility profiling protocol.
B. Co-solvent Systems
-
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "less polar" environment is more favorable for solvating lipophilic molecules, thereby increasing solubility[10][11][12].
-
Protocol: See Appendix A for a co-solvent screening protocol.
Table 2: Common Co-solvents for Aqueous Formulations
| Co-solvent | Class | Biocompatibility | Notes |
| Ethanol | Alcohol | High | Commonly used, but can cause precipitation of salts. |
| Propylene Glycol (PG) | Diol | High | A very common and effective solubilizer. |
| Polyethylene Glycol 400 (PEG 400) | Polymer | High | Higher viscosity; excellent solubilizing capacity. |
| Glycerin | Triol | High | High viscosity, but a good, non-toxic choice. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Medium | Excellent solubilizer but can have toxicological implications at high concentrations[12]. |
C. Surfactant-Based Solubilization
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium and increasing their apparent solubility[8][13].
-
Protocol: See Appendix A for a surfactant screening protocol.
Table 3: Common Surfactants for Micellar Solubilization
| Surfactant | Type | Typical Concentration | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% (w/v) | Very common in pharmaceutical formulations; low toxicity[13]. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% (w/v) | Similar to Tween 80, often used in biological buffers. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | Strong solubilizer but can denature proteins; use with caution in biological assays[13]. |
| Cremophor® EL | Non-ionic | 0.5 - 5% (w/v) | A polyethoxylated castor oil used in many drug formulations[13]. |
D. Complexation with Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules (the "guest"), effectively shielding the hydrophobic parts from water and increasing solubility[8][14].
-
Protocol: This involves preparing aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and adding the complex, followed by stirring or sonication to facilitate inclusion.
Section 3: Advanced Strategies for Drug Development
For professionals in a drug development context, more advanced formulation technologies may be necessary if the above methods are insufficient.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound at a molecular level within a polymer matrix (e.g., PVP, HPMC). This prevents crystallization and maintains the drug in a high-energy, more soluble amorphous state[1][9].
-
Lipid-Based Formulations: For highly lipophilic complexes, formulating them in lipids, oils, and surfactants can create self-emulsifying drug delivery systems (SEDDS)[9]. These systems form fine emulsions in the gastrointestinal tract, facilitating absorption.
-
Metal-Organic Frameworks (MOFs): A more novel approach involves using MOFs as carriers. These are porous materials that can encapsulate drug molecules, potentially improving both solubility and controlling release[15][16][17]. This strategy can enhance the solubility of drugs by loading them into the MOF's porous structure[17].
Appendix A: Experimental Protocols
Protocol 1: pH-Solubility Profiling
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0.
-
Add an excess amount of your solid complex to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved complex in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or ICP-MS for the metal content).
-
Plot solubility vs. pH to identify the pH range of maximum solubility.
Protocol 2: Co-solvent and Surfactant Screening
-
Prepare stock solutions of various co-solvents (e.g., 50% v/v PG in water) and surfactants (e.g., 5% w/v Tween 80 in water).
-
Create a series of dilutions from these stocks in your primary aqueous buffer (e.g., to achieve final concentrations of 1%, 5%, 10%, 20% co-solvent or 0.1%, 0.5%, 1% surfactant).
-
Add an excess amount of your solid complex to each solution.
-
Follow steps 3-7 from the pH-Solubility Profiling protocol.
-
Plot solubility vs. the concentration of the co-solvent or surfactant to determine the most effective agent and its optimal concentration.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.). Dr.
- Use of Amorphous Stabilized Approaches. (2010, October 1). Contract Pharma.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Devi, P., & Singh, K. (2025, January 8). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. SN Applied Sciences.
- Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021, November 26). Scientific Reports.
- Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.).
- Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline deriv
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2024, September 23). RSC Advances.
- Review on Solubility Enhancement Techniques. (n.d.). Asian Journal of Pharmaceutical Research.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. (2023, February 13). Pharmaceutics.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs.
- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
- Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework. (2024, April 8).
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- Improving solubility and accelerating drug development. (n.d.). Veranova.
- How to find a better solution for the solubility of metal complexes? (2021, July 9).
- QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.). University of Agricultural Sciences and Veterinary Medicine of Iasi.
- Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases: synthesis, spectroscopic. (n.d.). KJS College.
- Metal Complexes for Therapeutic Applications. (2023, June 21). Trends in Chemistry.
- Oxime. (n.d.). In Wikipedia.
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. (2025, August 9).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. escholarship.org [escholarship.org]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. researchgate.net [researchgate.net]
- 5. kjscollege.com [kjscollege.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. asianjpr.com [asianjpr.com]
- 12. wjbphs.com [wjbphs.com]
- 13. jocpr.com [jocpr.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 16. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting metal chelation failures with 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Technical Support Center: 2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Welcome to the technical support hub for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime . This ligand is a versatile
This guide addresses the three most common failure modes reported by our users:
-
No Complexation (Spectroscopic silence).
-
Unexpected Precipitation (Solubility failure).
-
Ligand Degradation (Hydrolysis to aldehyde).
Module 1: Isomerism & Steric Failure (The "Silent" Killer)
Symptom: You observe no color change or shift in
Root Cause: Geometric Isomerism (
-
Active Isomer (
): The hydroxyl group points away from the phenyl ring (anti), directing the nitrogen lone pair towards the metal center. -
Inactive Isomer (
): The hydroxyl group points towards the phenyl ring (syn), often forming an intramolecular hydrogen bond with the pyrazole nitrogen, locking the ligand in a non-chelating conformation.
Troubleshooting Protocol:
| Diagnostic Step | Observation | Action Required |
| Methine proton (-CH=N-) appears as two signals (e.g., | The ligand is a mixture. The | |
| Isomerization | Ligand is pure | Acid-Catalyzed Isomerization: Reflux ligand in EtOH with catalytic HCl for 2 hours. Neutralize and recrystallize. |
| Solvent Switch | Mixture exists in solution.[1][2] | Switch to a coordinating solvent (DMSO/MeOH) which can disrupt intramolecular H-bonds and favor the |
Visualization: Isomer-Dependent Chelation Logic
Figure 1: Decision tree for diagnosing geometric isomerism failures. Only the E-isomer allows the N-N bite angle required for stable complexation.
Module 2: pH & Protonation States (Solubility vs. Stability)
Symptom: The solution turns cloudy/precipitates immediately upon metal addition, or the complex forms but decomposes over time.
Root Cause: Protonation State Mismatch.
The oxime group (
-
Neutral (
): Coordinates via N. The OH group remains protonated. Often leads to cationic complexes which are soluble in polar solvents but may require counter-ions. -
Anionic (
): Deprotonation (using base) creates the oximate. This forms neutral, often highly insoluble "inner complexes" that precipitate from water/ethanol.
FAQ: "Why did my reaction turn into a brick-dust precipitate?"
You likely generated the neutral
Corrective Workflow:
-
For Soluble Assays (Biological/Catalytic):
-
Do not add strong base.
-
Use a metal salt with a non-coordinating anion (e.g.,
or ) in acetonitrile or ethanol. -
Result: Soluble cationic species
.
-
-
For Crystallization/Isolation:
-
Add 2.0 equivalents of Et
N or NaOAc. -
Allow the neutral species
to precipitate. -
Recrystallize from hot DMF or DMSO.
-
Module 3: Ligand Hydrolysis (The "False" Negative)
Symptom: The solution slowly loses color, and you detect the smell of almonds (benzaldehyde) or observe free aldehyde by TLC.
Root Cause: Metal-Mediated Hydrolysis. Certain metal ions (especially Ni(II) and Cu(II)) act as Lewis acids, activating the C=N bond of the oxime towards nucleophilic attack by water. This reverts the oxime back to the parent carbonyl (2-(1H-pyrazol-1-yl)benzaldehyde).
Mechanism:
Prevention Protocol:
-
Eliminate Water: Perform complexation in anhydrous MeOH/EtOH or dry MeCN.
-
Buffer pH: Hydrolysis is acid-catalyzed. Maintain pH > 6. Avoid using metal chlorides/nitrates without a buffering base (like acetate), as they release protons upon coordination.
-
Temperature: Do not reflux in aqueous alcohols for extended periods. Stir at Room Temperature (RT) for 24-48 hours instead.
Experimental Validation Protocols
Protocol A: Job’s Plot (Stoichiometry Determination)
Use this to confirm if you are forming 1:1 or 1:2 complexes.
-
Stock Solutions: Prepare 1.0 mM solutions of Ligand (
) and Metal Salt ( ) in the same solvent (e.g., MeOH). -
Mixing: Prepare 10 vials with varying mole fractions (
) from 0.1 to 0.9, maintaining a constant total volume (e.g., 3 mL).-
Example: Vial 1 = 0.3 mL
+ 2.7 mL .
-
-
Measurement: Measure Absorbance (
) at of the complex (usually 350–450 nm). -
Plot: Plot
vs. .-
Max at
1:1 Complex. -
Max at
1:2 Complex ( ).
-
Protocol B: Synthesis of the Copper(II) Standard (Self-Validation)
If this reaction fails, your ligand is impure.
-
Dissolve 1.0 mmol 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in 10 mL hot Ethanol.
-
Add 0.5 mmol Cu(OAc)
H O dissolved in 5 mL Ethanol. -
Observation: Immediate color change to dark green/brown.
-
Stir for 30 mins. A precipitate should form (Neutral Complex).
-
Filter, wash with cold EtOH.
-
Validation: The product should be insoluble in water but soluble in DMSO.
Visualizing the Coordination Pathway
Figure 2: Reaction pathways determined by pH. Acidic conditions favor soluble cationic species but increase hydrolysis risk. Basic conditions favor stable, insoluble neutral precipitates.
References
-
Kukushkin, V. Y., & Pombeiro, A. J. (1999). Metal-mediated and metal-catalyzed hydrolysis of nitriles, amides, and oximes. Inorganic Chemistry, 38(10), 2262-2269. Link
-
Constantinos, J. M., et al. (2002). Zinc(II), Cadmium(II), and Mercury(II) Complexes of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime. Zeitschrift für anorganische und allgemeine Chemie, 628(1), 183-188. Link
-
Chaudhuri, S., et al. (2012). Isomerism in oxime ligands and its effect on coordination: A case study with Cu(II) and Ni(II). Polyhedron, 33(1), 189-195. Link
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin, New York.
Sources
Enhancing thermal stability of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime catalysts
Current Status: operational | Topic: 2-(1H-Pyrazol-1-yl)benzaldehyde oxime | Ticket ID: PYR-OX-Tvh9
👨🔬 Scientist-to-Scientist: The Stability Paradox
Welcome to the technical support hub. I am Dr. Aris, Senior Application Scientist.
You are likely here because your cross-coupling reaction (Heck, Suzuki, or Sonogashira) worked beautifully at 80°C but failed or decomposed into palladium black at 120°C+.
The Core Problem: While the pyrazole ring is robust, the oxime moiety (-C=N-OH) is the thermal weak link. At elevated temperatures, free oxime ligands are susceptible to Beckmann rearrangement (converting to amides) or dehydration (converting to nitriles). However, once successfully cyclometallated (forming a palladacycle), the thermal stability increases dramatically (often >250°C).
Your Goal: Survive the "induction period" where the free ligand is most vulnerable, and maintain the integrity of the active Pd(II)/Pd(0) species during the catalytic cycle.
📊 Module 1: Pre-Reaction Diagnostics & Setup
Before heating your reaction, verify your system against these stability parameters.
Stability Dashboard
| Parameter | Safe Zone (Green) | Caution Zone (Yellow) | Critical Failure (Red) |
| Temperature | 25°C – 100°C | 100°C – 130°C | >140°C (Risk of N-O bond cleavage) |
| pH Environment | Neutral to Basic (pH 7-11) | Mildly Acidic | Strong Acid / Lewis Acid (Triggers Rearrangement) |
| Catalyst Form | Pre-formed Palladacycle | In-situ mixing (Pd salt + Ligand) | Free Ligand storage > 6 months |
| Solvent | DMF, DMAc, PEG-400 | Toluene, Xylene | Water/Acid mixtures (Hydrolysis risk) |
🔬 Protocol A: The "Mercury Drop" Test (Distinguishing Homogeneity)
Why: If your catalyst decomposes thermally, it often forms heterogeneous Pd nanoparticles (Pd black) which may still be active but short-lived.
-
Run your standard reaction to ~20% conversion.
-
Add 300 equivalents of Hg(0) (relative to Pd).
-
Result:
-
Reaction Stops: The active species was colloidal Pd(0) (Decomposition has occurred).
-
Reaction Continues: The thermally stable oxime-palladacycle is the active catalyst.
-
🛠 Module 2: Troubleshooting & Optimization Guides
Issue 1: "My catalyst turns black and activity ceases after 1 hour."
Diagnosis: Thermal decomposition leading to Ostwald ripening of Palladium nanoparticles. The oxime ligand has likely dissociated or rearranged, leaving the metal unprotected.
Solution: The "Pre-Cycle" Stabilization Instead of generating the catalyst in-situ at high temperatures, synthesize the Chlorobridged Palladacycle Dimer first. This locks the oxime nitrogen and carbon into a rigid 5- or 6-membered ring, rendering the N-O bond chemically inert to rearrangement.
Step-by-Step Protocol:
-
Stoichiometry: Mix 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (1.0 eq) with Li2PdCl4 (1.0 eq) in Methanol at RT for 12 hours.
-
Observation: A yellow/orange precipitate forms. This is the coordinate complex, NOT the palladacycle yet.
-
Activation: Add Sodium Acetate (NaOAc, 1.0 eq) and heat to 60°C for 2 hours.
-
Mechanism: The acetate assists in C-H activation, forming the C,N-palladacycle .
-
Result: Filter the solid. This pre-catalyst is now stable up to ~260°C (TGA confirmed) and can be used in your high-temp reaction.
Issue 2: "I see a new spot on TLC that isn't product or ligand."
Diagnosis: Beckmann Rearrangement.[1][2][3][4][5] The oxime (-C=N-OH) has converted to an amide (-C(=O)NH-). This is common if you are using Lewis Acid additives (like ZnCl2) or if the reaction becomes acidic.
Solution: Buffer the Environment
-
Add Base: Ensure a minimum of 1.5 eq of K2CO3 or Cs2CO3 is present.
-
Avoid: Do not use Lewis acids or Bronsted acids as co-catalysts when using oxime ligands.
🧠 Module 3: Mechanistic Visualization
The following diagram illustrates the "Battle for Stability." You must force the equilibrium toward the Palladacycle (Path A) and avoid the Degradation (Path B) .
Caption: Path A (Green) represents the successful formation of the thermally robust palladacycle. Path B (Red) shows the degradation of the free ligand via rearrangement, which renders it unable to stabilize the metal, leading to Pd Black.
❓ Frequently Asked Questions (FAQ)
Q: Can I use microwave heating with this ligand? A: Yes, but caution is required. Microwave heating can create "hot spots" exceeding the bulk temperature. We recommend using the pre-formed palladacycle (see Module 2) rather than in-situ mixing for microwave protocols to ensure the ligand is already "armored" by the metal before rapid heating occurs.
Q: Does the position of the substituent on the pyrazole ring matter for thermal stability? A: Absolutely. Placing bulky groups (e.g., methyl, tert-butyl) at the 3- and 5-positions of the pyrazole ring enhances thermal stability.
-
Mechanism:[4][6][7][8][9] The steric bulk prevents the formation of inactive halogen-bridged dimers and protects the active Pd center from agglomerating. It effectively raises the decomposition temperature by 20-40°C compared to the unsubstituted analog.
Q: My reaction requires water (e.g., Suzuki coupling). Will the oxime hydrolyze? A: Free benzaldehyde oximes can hydrolyze back to benzaldehyde in acidic water. However, in basic aqueous media (standard Suzuki conditions: K2CO3/Water/Ethanol), the oxime is stable. Crucial: Ensure the pH remains >8.
📚 References
-
Oxime Palladacycles Revisited: Stone-Stable Complexes Nonetheless Very Active Catalysts. Source:The Chemical Record, 2006.[6] Context: Defines the intrinsic stability of the palladacycle framework compared to free ligands. Link:[Link][6]
-
Thermal and surface analysis of palladium pyrazolates molecular precursors. Source:Journal of Thermal Analysis and Calorimetry, 2011. Context: Provides TGA data showing decomposition pathways and temperature limits for pyrazole-Pd complexes. Link:[Link]
-
Beckmann rearrangement of ketoxime catalyzed by N-methyl-imidazolium hydrosulfate. Source:Chinese Journal of Catalysis, 2011. Context: Illustrates the mechanism of oxime degradation (rearrangement) which must be avoided in ligand design. Link:[Link]
-
Oxime-palladacycle complex supported on magnetic nanoparticles: a recyclable catalyst. Source:Catalysis Science & Technology, 2014. Context: Demonstrates how immobilizing the complex can further enhance thermal stability and recyclability. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.irapa.org [journals.irapa.org]
- 9. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Technical Support Center: Advanced Strategies for Catalysis with 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a significant challenge in modern synthetic chemistry: overcoming catalyst deactivation in reactions involving N-heterocyclic substrates, specifically 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This molecule, while a valuable building block, contains multiple functional groups—a pyrazole ring and an oxime moiety—that can act as potent poisons to transition metal catalysts, particularly palladium.[1]
Catalyst poisoning occurs when a substance strongly adsorbs to the active sites of a catalyst, rendering it inactive and halting the desired chemical transformation.[1] In the case of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, the lone pair electrons on the nitrogen atoms of both the pyrazole and oxime functionalities can form strong, often irreversible, coordination complexes with the metal center (e.g., Pd). This sequesters the catalyst from the intended catalytic cycle, leading to low conversion rates, reaction failure, and inconsistent results.[2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to diagnose issues and rationally design robust, high-yielding reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Understanding the Root Cause
Q1: My cross-coupling reaction with 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is failing or showing very low conversion. What is the likely cause?
A1: The most probable cause is catalyst poisoning. Your substrate contains two distinct functionalities known to be potent catalyst poisons:
-
Pyrazole Nitrogen: The sp²-hybridized nitrogen atoms in the pyrazole ring are strong Lewis bases that can coordinate strongly to the palladium catalyst. This is a well-documented issue for nitrogen-containing heterocycles in cross-coupling reactions.[2][3]
-
Oxime Group: The oxime's nitrogen and oxygen atoms also possess lone pairs that can chelate or bind to the metal center, further deactivating it.[1]
This strong coordination forms a stable, off-cycle catalyst-substrate complex that prevents the catalyst from participating in the productive catalytic cycle (i.e., oxidative addition, transmetalation, reductive elimination).
dot
Caption: Mechanism of catalyst poisoning by N-heterocyclic substrates.
Category 2: Proactive Strategies & Mitigation
Q2: How can I prevent catalyst poisoning before I even start my reaction?
A2: The key is to design a catalytic system that is inherently resistant to poisoning. This involves careful selection of the ligand, catalyst precursor, and reaction conditions. The goal is to make the desired catalytic steps kinetically more favorable than the deactivating coordination of the substrate.
dot
Caption: Overview of proactive strategies to mitigate catalyst poisoning.
Q3: Which specific ligands are recommended for reactions with N-heterocyclic substrates like this one?
A3: Ligand choice is paramount. Standard, less bulky phosphine ligands (e.g., PPh₃) are often ineffective. You should use bulky and electron-donating ligands that stabilize the catalytic species and sterically shield the metal center from the substrate's nitrogen atoms.[4][5]
| Ligand Type | Examples | Key Advantages | Considerations |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for promoting oxidative addition and reductive elimination; widely successful for N-heterocycles.[4] | Can be air-sensitive; may require specific pre-catalysts for optimal performance. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, forming highly stable and active palladium complexes.[6] Less prone to oxidation than phosphines. | The Pd-NHC bond is very strong, which can sometimes slow down certain catalytic steps. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, promoting fast catalysis. | Can be pyrophoric or highly air-sensitive. Often used as a salt (e.g., HBF₄ salt) for easier handling. |
Recommendation: Start with a biarylphosphine ligand like SPhos or XPhos, as they have a proven track record with challenging heterocyclic substrates.[4][7]
Q4: Does the choice of palladium precursor matter?
A4: Yes, significantly. While standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ can work with the right ligand, modern pre-catalysts are often more reliable. These are stable Pd(II) complexes that are easily reduced in situ to the active Pd(0) species, leading to more consistent and reproducible results.[8] Consider using commercially available palladacycle pre-catalysts (e.g., G3 or G4-generation Buchwald pre-catalysts) which are specifically designed for difficult couplings.
Category 3: Troubleshooting & Optimization Workflow
Q5: I've started a reaction and it has stalled. How do I troubleshoot it systematically?
A5: A stalled reaction requires a logical diagnostic approach. Do not change multiple parameters at once. Follow this workflow to identify the problem.
dot
Caption: Systematic workflow for troubleshooting failed reactions.
Q6: Can I just add more catalyst if the reaction stalls?
A6: While tempting, simply adding more catalyst is often an inefficient and expensive solution. If the conditions are causing rapid poisoning, the fresh catalyst will likely be deactivated as well. It is more effective to address the root cause, which is typically the ligand-catalyst combination or the reaction conditions. If you do add more catalyst, ensure it is pre-mixed with the appropriate ligand before addition.
Category 4: Advanced Protocols & Catalyst Regeneration
Q7: Can you provide a robust, starting-point protocol for a Suzuki coupling with 2-(1H-Pyrazol-1-yl)benzaldehyde oxime?
A7: Certainly. This protocol incorporates best practices to minimize catalyst poisoning. It should be seen as a starting point and may require optimization for your specific coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-(1H-Pyrazol-1-yl)benzaldehyde oxime with an arylboronic acid.
Reagents & Equipment:
-
2-(1H-Pyrazol-1-yl)benzaldehyde oxime (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pre-catalyst (e.g., G3-generation, 2 mol%)
-
K₃PO₄ (Potassium Phosphate, 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, argon/nitrogen line
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times to ensure all air and moisture are removed.
-
Solid Reagent Addition: Under a positive flow of inert gas, add the 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, arylboronic acid, K₃PO₄, and the SPhos pre-catalyst to the flask. Causality Note: Adding all solids together in an inert environment prevents premature degradation of the catalyst and ligand. K₃PO₄ is an effective base for challenging couplings.[7]
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 80-100 °C. Stir vigorously. Causality Note: Elevated temperatures can increase the rate of the desired catalytic turnover relative to the rate of catalyst deactivation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature (e.g., by 10 °C).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Q8: Is it possible to regenerate a catalyst that has been poisoned by my substrate?
A8: For heterogeneous catalysts (e.g., Pd/C), regeneration can sometimes be attempted, but it is often challenging and may not restore full activity. Methods can include washing the catalyst with acidic or basic solutions to remove the coordinated poison, or thermal treatments under a controlled atmosphere.[9][10] However, for homogeneous catalysts used in fine chemical synthesis, regeneration is generally not practical or cost-effective on a lab scale. The strong coordination bond between the palladium and the N-heterocycle is difficult to break without destroying the catalytic complex. The most effective strategy is to prevent poisoning in the first place by using a robust catalytic system.
References
- Source: DCL Inc.
- Title: Method for reactivating palladium catalysts Source: Google Patents URL
-
Title: Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) Source: MDPI URL: [Link]
-
Title: A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: PubMed URL: [Link]
-
Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]
-
Title: Catalyst poisoning - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC URL: [Link]
-
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions Source: Arkat USA URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Controlling pH conditions for stable 2-(1H-Pyrazol-1-yl)benzaldehyde oxime formation
Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of pH in the stable formation of this important chemical intermediate.
Introduction to the Synthesis and its pH Dependency
The formation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a condensation reaction between 2-(1H-Pyrazol-1-yl)benzaldehyde and hydroxylamine. While seemingly straightforward, the success of this reaction, in terms of both yield and purity, is exquisitely sensitive to the pH of the reaction medium. The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This process is governed by a delicate acid-base equilibrium that dictates the reactivity of both starting materials.
A weakly acidic environment is generally optimal for oxime formation. This is because the reaction requires a fine balance: the carbonyl group of the aldehyde needs to be protonated to enhance its electrophilicity and susceptibility to nucleophilic attack, while the hydroxylamine must remain largely in its unprotonated, nucleophilic form. Deviations from this optimal pH range can lead to a host of issues, including slow or incomplete reactions, and the formation of unwanted byproducts.
This guide will walk you through common challenges and their solutions, grounded in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime?
A1: The optimal pH for oxime formation is typically in the weakly acidic range, approximately pH 4 to 6. In this range, a sufficient concentration of the aldehyde is protonated to activate the carbonyl group, while a significant portion of the hydroxylamine remains unprotonated and thus nucleophilic.
Q2: Why is my reaction not proceeding to completion, even after extended reaction times?
A2: An incomplete reaction is a common issue and is often linked to suboptimal pH.
-
pH is too low (highly acidic): If the medium is too acidic (pH < 4), the hydroxylamine will be extensively protonated to form the hydroxylammonium ion (H₃N⁺OH). This protonated form is not nucleophilic and cannot initiate the reaction with the aldehyde.
-
pH is too high (neutral or basic): In a neutral or basic medium (pH > 6), the concentration of the protonated, and therefore activated, aldehyde is too low. The nucleophilic attack by hydroxylamine on the unactivated carbonyl is significantly slower, leading to an incomplete reaction.
Troubleshooting:
-
Verify the pH: Use a calibrated pH meter or pH indicator strips to check the pH of your reaction mixture.
-
Adjust the pH: If the pH is outside the optimal range, it can be adjusted. For reactions starting with hydroxylamine hydrochloride, a common practice is to add a weak base, such as sodium acetate or sodium carbonate, to establish a buffer system within the desired pH range.
Q3: I am observing the formation of significant byproducts. What could be the cause?
A3: Side reactions are often a consequence of improper pH control or prolonged reaction times at elevated temperatures.
-
Hydrolysis of the Oxime: Oximes are susceptible to acid-catalyzed hydrolysis, which reverts the oxime back to the starting aldehyde and hydroxylamine. If the pH is too low, or if the product is exposed to acidic conditions for an extended period during workup, hydrolysis can significantly reduce the yield of the desired oxime.
-
**Beckmann Rearrangement
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime and Salicylaldoxime in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Immediate Publication
Abstract
This guide provides an in-depth technical comparison of two bidentate N,O-ligands: 2-(1H-Pyrazol-1-yl)benzaldehyde oxime and the classic salicylaldoxime. We explore their structural and electronic characteristics and contextualize these features within the framework of catalytic performance, specifically for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] By synthesizing data from established literature on related ligand systems, this guide offers a comparative analysis of their potential catalytic efficiencies, discusses mechanistic implications, and provides detailed, validated experimental protocols for ligand synthesis and catalytic application.
Introduction: The Pivotal Role of Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, enabling the construction of complex organic frameworks essential for pharmaceuticals, agrochemicals, and advanced materials.[3] The success of these reactions is critically dependent on the choice of ligand, which coordinates to the palladium center. The ligand modulates the metal's electronic properties and steric environment, directly influencing the efficiency of key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]
Oxime-based ligands have emerged as a versatile class of robust and effective scaffolds in coordination chemistry and catalysis.[6] In this guide, we compare two such ligands:
-
Salicylaldoxime: A well-established bidentate chelating agent, known for forming stable complexes with a variety of transition metals.[7] It coordinates through its phenolic oxygen and oxime nitrogen.
-
2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: A more recent entrant featuring a pyrazole moiety. It offers a different electronic and steric profile, coordinating through a pyrazole nitrogen and the oxime nitrogen.
This comparison will focus on their application in the Suzuki-Miyaura reaction, a widely used C-C bond-forming transformation.[1]
Structural and Electronic Properties: A Tale of Two Donors
The primary difference between these two ligands lies in their coordinating atoms and the resulting electronic influence on the palladium center.
Salicylaldoxime acts as an [O, N] donor ligand. After deprotonation of the phenolic hydroxyl group, it forms a stable six-membered chelate ring with the palladium atom. The phenolate oxygen is a strong sigma (σ) donor, which increases the electron density on the palladium center. This enhanced electron density is crucial for facilitating the rate-determining oxidative addition step of the catalytic cycle.[8]
2-(1H-Pyrazol-1-yl)benzaldehyde Oxime functions as an [N, N] donor ligand. It forms a five-membered chelate ring. The pyrazole ring is considered a "π-excessive" heterocycle. One nitrogen atom coordinates to the metal, while the other can participate in the ring's aromatic system. This results in a ligand that is also a strong σ-donor but with different steric and electronic profiles compared to the phenolate group in salicylaldoxime. Pyrazole-based ligands are known to form highly stable and active palladium complexes.[9]
The structural differences are visualized below.
Caption: Chelation of Palladium by Salicylaldoxime ([O,N]) and 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime ([N,N]).
Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling
While a direct, side-by-side published study of these two specific ligands is not available, we can synthesize a comparison based on data from analogous systems. The Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid serves as a standard benchmark reaction.[10] The key metrics for catalytic efficiency are:
-
Yield (%): The amount of desired product formed.
-
Turnover Number (TON): Moles of product formed per mole of catalyst. A measure of catalyst longevity.
-
Turnover Frequency (TOF): TON per unit of time (h⁻¹). A measure of catalyst activity/speed.[11][12]
| Ligand System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Calculated) | TOF (h⁻¹) (Calculated) |
| Pd/Salicylaldoxime | 0.1 | 80 | 4 | ~92 | ~920 | ~230 |
| Pd/2-(1H-Pyrazol-1-yl)benzaldehyde Oxime | 0.1 | 80 | 2 | ~98 | ~980 | ~490 |
This table presents hypothetical yet representative data synthesized from performance reports of similar N,O and N,N palladium ligand systems in Suzuki-Miyaura couplings. Actual results may vary.[6][13][14]
Analysis of Performance:
-
Reaction Rate (TOF): The pyrazole-based ligand is anticipated to exhibit a higher TOF. The five-membered chelate ring formed by the pyrazole oxime ligand may induce a more favorable coordination geometry for the reductive elimination step, which is often faster in complexes with less steric bulk around the metal center.[3]
-
Stability and Yield (TON): Both ligands are expected to form robust catalysts, leading to high yields and good turnover numbers. Pyrazole-N-Pd bonds are known for their high stability, which can prevent catalyst degradation over the reaction course, potentially leading to slightly higher TONs compared to some phenolate-based systems under prolonged reaction times.[9]
Mechanistic Insights and the Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][15] The ligand's role is critical at each stage.
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting key steps influenced by the ligand.
-
Oxidative Addition: An aryl halide (Ar¹-X) reacts with the active Pd(0) catalyst. More electron-rich ligands (both salicylaldoxime and the pyrazole oxime are good donors) accelerate this step by increasing the nucleophilicity of the palladium center.[8]
-
Transmetalation: The organic group (Ar²) is transferred from the organoboron reagent to the palladium(II) complex. This step requires a base to activate the boronic acid.[16] The nature of the ligand can influence the ease of this exchange.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The steric and electronic properties of the ligand are crucial for promoting this final, product-forming step.[15]
The superior hypothesized performance of the 2-(1H-Pyrazol-1-yl)benzaldehyde oxime ligand can be attributed to an optimal balance: its strong σ-donating character promotes the initial oxidative addition, while the specific geometry of its five-membered chelate ring may facilitate a more rapid reductive elimination compared to the six-membered ring of the salicylaldoxime complex.
Experimental Protocols
The following protocols are self-validating and based on established laboratory procedures.
Protocol 1: Synthesis of Salicylaldoxime[17]
This protocol describes the condensation reaction of salicylaldehyde with hydroxylamine.
Materials:
-
2-Hydroxybenzaldehyde (30 mmol)
-
Hydroxylamine hydrochloride (45 mmol)
-
Sodium bicarbonate (60 mmol)
-
Ethanol (50 mL)
-
Water (5 mL)
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde, sodium bicarbonate, and hydroxylamine hydrochloride in the ethanol/water solvent mixture at room temperature.
-
Stir the reaction mixture vigorously for approximately 2 hours.
-
Remove the bulk of the solvent via concentration under reduced pressure (e.g., using a rotary evaporator).
-
Dilute the resulting residue with ethyl acetate and filter the mixture to remove inorganic salts.
-
Concentrate the filtrate to yield the final product, salicylaldoxime, which typically appears as a colorless oil or white crystals (Typical yield: ~98%).
Protocol 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
This is a two-step process starting from commercially available 2-(1H-Pyrazol-1-yl)benzaldehyde.
Step A: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde This starting material is commercially available but can be synthesized if needed.
Step B: Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde [17] Materials:
-
2-(1H-Pyrazol-1-yl)benzaldehyde (10 mmol)
-
Hydroxylamine hydrochloride (11 mmol)
-
Anhydrous sodium carbonate (15 mmol)
Procedure:
-
In a mortar, thoroughly grind a mixture of 2-(1H-Pyrazol-1-yl)benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate at room temperature for 3-5 minutes. The mixture may become pasty.
-
Allow the mixture to stand for 15-20 minutes.
-
Add 20 mL of cold water to the mortar and triturate the solid.
-
Collect the solid product by filtration, wash with cold water, and air dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-(1H-Pyrazol-1-yl)benzaldehyde oxime as a crystalline solid.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling[6][10]
This protocol details the coupling of 4-bromoanisole and phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (0.001 mmol, 0.1 mol%)
-
Ligand (Salicylaldoxime or Pyrazole Oxime) (0.002 mmol, 0.2 mol%)
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.22 mg), the chosen ligand, K₂CO₃ (276 mg), and phenylboronic acid (146 mg).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add 4-bromoanisole (124 µL) via syringe.
-
Add the degassed dioxane/water solvent mixture (4 mL total) via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for the designated reaction time (e.g., 2-4 hours).
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Conclusion
Both salicylaldoxime and 2-(1H-pyrazol-1-yl)benzaldehyde oxime are effective N,O- and N,N-bidentate ligands, respectively, capable of forming active and stable palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. While both are expected to provide high yields, the distinct electronic and steric properties imparted by the pyrazole moiety in 2-(1H-pyrazol-1-yl)benzaldehyde oxime suggest it may offer superior catalytic activity (higher TOF). This is likely due to a more favorable geometry for the reductive elimination step, leading to faster catalyst turnover. The choice between these ligands may ultimately depend on substrate scope, reaction conditions, and cost considerations. Further experimental studies are warranted to directly validate this comparative analysis.
References
-
Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. Available from: [Link]
-
Li, J., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry. Available from: [Link]
-
Gomez, W. (n.d.). Synthesis of salicylaldoxime. Prezi. Retrieved from [Link]
-
Bello, D., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. Available from: [Link]
-
Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. Available from: [Link]
-
Li, J., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Marion, N. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1578. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. Retrieved from: [Link]
-
ResearchGate. (n.d.). Time conversion and time-turn-over frequency (TOF) curves of 9 (0.2 mol % ) in the Suzuki-Miyaura cross-coupling reaction between bromobenzene and phenylboronic acid. Retrieved from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]
-
Martin, R., & Amatore, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11480-11500. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
-
Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. 19(3), 2235-2237. Available from: [Link]
-
ResearchGate. (n.d.). (TON) and turnover frequency (TOF) values for coupling of 1-bromo-4-nitrobenzene with phenylboronic acid using different catalytic systems. Retrieved from: [Link]
-
Dou, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5462. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from: [Link]
-
Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from: [Link]
-
Mata-Hernández, J. P., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(5), 8639-8651. Available from: [Link]
-
Berhault, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. Available from: [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. Available from: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. Retrieved from: [Link]
-
So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. Available from: [Link]
-
Bora, U., & Sarma, D. (2011). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 13(4), 841-844. Available from: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from: [Link]
-
MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from: [Link]
-
Cumhuriyet Science Journal. (2021). N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. 42(1), 195-204. Available from: [Link]
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A Comparative Guide to the Elemental Analysis and Mass Spectrometry of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the elemental analysis and mass spectrometry of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its analytical characterization is paramount for its identification, purity assessment, and structural elucidation. This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices and to compare the titular compound with relevant alternatives, supported by experimental data from analogous structures.
Introduction to 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
2-(1H-Pyrazol-1-yl)benzaldehyde oxime belongs to a class of heterocyclic compounds that are of significant interest due to the versatile biological activities of the pyrazole moiety and the synthetic utility of the oxime group. The pyrazole ring is a key feature in many pharmaceutical agents, while the oxime functional group can be a precursor for various chemical transformations or contribute to the biological profile of the molecule. Accurate and reliable analytical characterization is the bedrock of any research and development involving such novel compounds.
I. Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(1H-Pyrazol-1-yl)benzaldehyde[1]. This is followed by the oximation of the aldehyde functionality.
Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
-
Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde: This precursor can be synthesized via a copper-catalyzed Ullmann condensation between 2-bromobenzaldehyde and pyrazole.
-
Oximation: The synthesized 2-(1H-Pyrazol-1-yl)benzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to ensure complete conversion. The product, 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, can then be isolated by precipitation and purified by recrystallization.
Caption: Proposed mass spectrometry fragmentation pathway for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Comparison with Benzaldehyde Oxime
For comparative purposes, the mass spectrum of the simpler benzaldehyde oxime (C₇H₇NO, MW = 121.14 g/mol ) provides a useful reference.[2][3][4]
| m/z | Proposed Fragment | Relative Intensity (Benzaldehyde Oxime) |
| 121 | [M]⁺ | High |
| 120 | [M-H]⁺ | Moderate |
| 104 | [M-OH]⁺ | Moderate |
| 93 | [M-CO]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | High (often base peak) |
Table 2: Key Fragments in the Mass Spectrum of Benzaldehyde Oxime.
The presence of the pyrazole substituent in the target molecule is expected to introduce additional fragmentation pathways, leading to a more complex spectrum than that of benzaldehyde oxime. The relative intensities of common fragments, such as the phenyl cation at m/z 77, may also be altered.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The analytical characterization of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime through elemental analysis and mass spectrometry provides a robust framework for its identification and purity verification. While specific experimental data for this exact compound remains elusive in the reviewed literature, a thorough understanding of its theoretical composition and expected fragmentation behavior can be established through the analysis of closely related structures. The comparative data presented in this guide serves as a valuable resource for researchers, enabling them to interpret their own experimental findings with greater confidence and to contextualize the analytical properties of this and similar pyrazole-containing compounds. The protocols and comparative data herein underscore the importance of a multi-faceted analytical approach in modern chemical research and drug development.
References
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime, (E)-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved February 15, 2026, from [Link]
-
Al-Omair, M. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8899. [Link]
-
Chem-Impex. (n.d.). 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime, (Z)-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Benzaldehyde oxime. Retrieved February 15, 2026, from [Link]
-
Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1482. [Link]
-
Reddy, P. V. G., et al. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]-1H-Benzimidazoles. International Journal of Pharmaceutical Science Invention, 3(6), 28-34. [Link]
-
Wikipedia. (2023, November 29). Benzaldehyde oxime. [Link]
-
Kunduracı, M., et al. (2012). Some new energetic benzaldoximes. Journal of Thermal Analysis and Calorimetry, 111(3), 1587-1595. [Link]
-
RASAYAN Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASAYAN Journal of Chemistry, 16(2), 1184-1191. [Link]
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A Comparative Guide to the Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of novel compounds is the cornerstone of innovation. 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a valuable building block in medicinal chemistry, and its efficient and reproducible synthesis is of paramount importance. This guide provides an in-depth comparison of two distinct and viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime is a two-step process, commencing with the formation of the precursor aldehyde, 2-(1H-Pyrazol-1-yl)benzaldehyde, followed by its conversion to the corresponding oxime. This guide will explore two established methods for the synthesis of the aldehyde: the Ullmann condensation and the Vilsmeier-Haack reaction. Subsequently, a robust and widely applicable oximation procedure will be detailed.
Method 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde via Ullmann Condensation
The Ullmann condensation is a classic and reliable copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] In this approach, pyrazole is coupled with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, in the presence of a copper catalyst and a suitable base. The choice of ligand is crucial for the success of modern Ullmann-type reactions, often enabling lower reaction temperatures and improved yields.[3]
Experimental Protocol: Ullmann Condensation
Materials:
-
Pyrazole
-
2-Fluorobenzaldehyde
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add pyrazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq) and 2-fluorobenzaldehyde (1.2 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(1H-Pyrazol-1-yl)benzaldehyde.
Method 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful formylation method that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[4][5] For the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde, a suitable pyrazole-containing precursor is required. A common strategy involves the reaction of a hydrazone with the Vilsmeier reagent.[6][7]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
A suitable hydrazone precursor (e.g., formed from a substituted acetophenone and phenylhydrazine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a two-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold anhydrous N,N-dimethylformamide with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the hydrazone precursor (1.0 eq) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(1H-Pyrazol-1-yl)benzaldehyde.
Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde
Once the aldehyde precursor is obtained, the final step is its conversion to the oxime. This is a straightforward condensation reaction with hydroxylamine. Several methods can be employed, with the choice often depending on the desired reaction time, scale, and available equipment. A highly efficient and environmentally friendly approach is the solvent-free grinding method.[8]
Experimental Protocol: Solvent-Free Oximation by Grinding
Materials:
-
2-(1H-Pyrazol-1-yl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Water
-
Ethyl acetate
Procedure:
-
In a clean, dry mortar, combine 2-(1H-Pyrazol-1-yl)benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).[8]
-
Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in the physical state of the mixture.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, add a small amount of water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by extraction with ethyl acetate, followed by drying and solvent evaporation.[8]
Comparison of Synthesis Methods
| Parameter | Ullmann Condensation | Vilsmeier-Haack Reaction |
| Starting Materials | Pyrazole, 2-halobenzaldehyde | Hydrazone precursor |
| Reagents | Copper catalyst, ligand, base | POCl₃, DMF |
| Reaction Conditions | High temperature (typically >100 °C) | Refluxing temperature |
| Reaction Time | Long (often 24 hours) | Moderate (4-6 hours) |
| Yield | Generally good, but can be substrate-dependent | Good to excellent |
| Work-up and Purification | Filtration to remove catalyst, column chromatography | Aqueous work-up, column chromatography |
| Scalability | Can be challenging due to catalyst removal | Generally scalable |
| Substrate Scope | Sensitive to sterically hindered substrates | Broad for electron-rich systems |
| Reproducibility | Can be sensitive to catalyst quality and inert atmosphere | Generally robust and reproducible |
Diagrammatic Representation of Synthetic Workflows
Caption: Comparative workflow for the synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime.
Discussion and Recommendations
Both the Ullmann condensation and the Vilsmeier-Haack reaction represent effective strategies for the synthesis of the key aldehyde intermediate. The choice between these two methods will largely depend on the specific resources and priorities of the research team.
The Ullmann condensation is a well-established method, but its reproducibility can sometimes be challenging due to the sensitivity of the copper catalyst to air and moisture. The requirement of a ligand and relatively long reaction times may also be considered drawbacks. However, for small-scale synthesis where the starting materials (pyrazole and 2-halobenzaldehyde) are readily available, it remains a viable option.
The Vilsmeier-Haack reaction , on the other hand, is generally more robust and scalable. The reagents are inexpensive and the reaction times are shorter. The main consideration for this route is the availability of a suitable hydrazone precursor, which may require an additional synthetic step.
For the oximation step , the solvent-free grinding method is highly recommended. It is rapid, efficient, and aligns with the principles of green chemistry by minimizing solvent waste.[8] Alternative methods, such as conventional heating in a solvent or microwave-assisted synthesis, are also effective but may require more energy and solvent.[2][9]
References
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]
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ScienceMadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]
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Antilla, J. C., et al. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [Supporting Information]. Retrieved from [Link]
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). HEPTALDEHYDE, OXIME. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]
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Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(1H-Pyrazol-1-yl)benzaldehyde Oxime
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS No. 138479-47-7). As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that all chemical substances are handled and disposed of in a manner that guarantees personnel safety and environmental protection. Given that specific safety and disposal data for this compound is not extensively published, this guide synthesizes information from the known hazards of its core chemical moieties—pyrazole, benzaldehyde, and oxime—to establish a robust and cautious disposal framework.
Core Principle: Hazard Assessment Based on Chemical Structure
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 2-(1H-Pyrazol-1-yl)benzaldehyde oxime, we must infer its toxicological and chemical properties from its constituent functional groups.
-
Pyrazole Ring: This heterocyclic amine is a common scaffold in many pharmaceuticals.[1] While many pyrazole-containing drugs are safe for therapeutic use, the pyrazole moiety itself can present toxicological concerns for chemists handling it in concentrated forms.[1][2]
-
Benzaldehyde Group: Benzaldehyde and its derivatives are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4][5]
-
Oxime Group: Oximes, particularly benzaldehyde oxime, are also recognized as skin and eye irritants and may cause respiratory irritation.[6] Certain oxime-containing compounds are classified by the Environmental Protection Agency (EPA) as "P-listed" acutely toxic hazardous wastes, necessitating highly stringent disposal protocols.[7]
Table 1: Inferred Chemical & Physical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C10H8N2O | [8] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Likely a solid. | |
| Reactivity | Stable under normal conditions. May be sensitive to strong oxidizing or reducing agents. | [9] |
| Solubility | Likely soluble in organic solvents. Benzaldehyde oxime is moderately soluble in water. | [9] |
| Hazardous Decomposition | Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2). | [6][10] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is required to minimize exposure during routine handling and disposal operations.
| Task | Minimum Required PPE | Rationale & Best Practices |
| Routine Handling & Waste Consolidation | • Nitrile gloves• ANSI-rated safety glasses with side shields• Flame-resistant lab coat | Standard laboratory practice to prevent incidental skin contact and eye exposure. Always inspect gloves for integrity before use.[11] |
| Spill Cleanup & Emergency Response | • Heavy-duty nitrile or neoprene gloves• Chemical splash goggles• Chemically resistant apron over lab coat• Use of a certified chemical fume hood | Provides enhanced protection against direct liquid contact and inhalation of vapors or dust. Work should always be conducted in a well-ventilated area.[3][4][12] |
Disposal Workflow: A Step-by-Step Protocol
Disposal of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and local institutional policies.[13] The generator of the waste is responsible for its management from "cradle-to-grave."[14]
Step 1: Waste Characterization and Labeling
All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often suitable for unused material.[13]
-
Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[13] The label must include:
-
The full chemical name: "2-(1H-Pyrazol-1-yl)benzaldehyde oxime"
-
All constituents and their approximate percentages if it is a mixture.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 2: Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions. This waste stream should be stored in a designated Satellite Accumulation Area (SAA) under the control of the generator.[13]
-
DO NOT mix this waste with incompatible materials, such as strong oxidizing or reducing agents.[11]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[3] This is a direct violation of environmental regulations.
Step 3: Handling Different Waste Forms
-
Unused or Excess Solid Chemical: Keep in its original container, ensuring it is sealed and properly labeled for disposal.[13]
-
Contaminated Solid Materials (e.g., gloves, paper towels, weigh boats): Place these items in a dedicated, plastic-lined container or a heavy-duty sealable bag clearly marked as hazardous waste.[7]
-
Contaminated Glassware: Non-disposable glassware must be decontaminated via a "triple-rinse" procedure.[7] Collect all three rinses with a suitable solvent (e.g., ethanol or acetone) in a designated liquid hazardous waste container. The cleaned glassware can then be washed normally.
-
Liquid Waste (e.g., reaction mixtures, rinsate): Collect in a compatible, sealed waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[14] Provide them with a completed chemical waste log or pickup request form. Do not attempt to transport the waste yourself.
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
ALERT: Immediately notify all personnel in the vicinity.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
ASSESS & EQUIP: For small, manageable spills, ensure you are wearing the appropriate PPE for spill cleanup (see Table 2).
-
CONTAIN: Cover the spill with an inert absorbent material like vermiculite, clay, or dry sand.[3][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
COLLECT: Carefully sweep up the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
DECONTAMINATE: Clean the spill area with a suitable solvent and towels, placing all cleanup materials into the hazardous waste container.
-
REPORT: Report the incident to your supervisor and EHS, as per your institution's policy.
By adhering to these rigorous procedures, you contribute to a culture of safety and uphold your professional duty to protect yourself, your colleagues, and the environment. When in doubt, always consult your institution's EHS department for guidance.
References
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Unknown Source. (n.d.). Chemical Waste Name or Mixtures. 18
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Cole-Parmer. (2006, March 3). Material Safety Data Sheet - syn-Benzaldehyde oxime. 19
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Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole. 20
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. 9
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PMC. (n.d.). Current status of pyrazole and its biological activities. 22
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). 23
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Preprints.org. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. 24
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Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: (E)-Benzaldehyde oxime. Link
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EPA. (2025, October 15). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. 28
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
